3-Bromo-9,9-diphenyl-9H-xanthene
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-9,9-diphenylxanthene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrO/c26-20-15-16-22-24(17-20)27-23-14-8-7-13-21(23)25(22,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZHFPAAEFAUCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Br)OC4=CC=CC=C42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-9,9-diphenyl-9H-xanthene CAS 1812205-72-3 properties
An In-Depth Technical Guide to 3-Bromo-9,9-diphenyl-9H-xanthene
Abstract: this compound (CAS 1812205-72-3) is a specialized heterocyclic building block of significant interest in materials science and medicinal chemistry. The unique architecture, combining a rigid xanthene core with two phenyl substituents at the C9 position, imparts high thermal stability and unique photophysical properties. The strategic placement of a bromine atom at the C3 position provides a versatile synthetic handle for derivatization, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, a plausible synthetic route, and its applications as a key intermediate. A detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is included to illustrate its practical utility for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
The core physical and chemical characteristics of this compound are fundamental to its application in synthesis. The bulky, hydrophobic nature of the molecule, conferred by the diphenyl groups, dictates its solubility primarily in organic solvents. The properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1812205-72-3 | [1] |
| Molecular Formula | C₂₅H₁₇BrO | [2] |
| Molecular Weight | 413.31 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Boiling Point | 470.0 ± 44.0 °C (Predicted) | [2][3] |
| Density | 1.377 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Purity | ≥98% (Commercially available) | [2] |
| Solubility | Soluble in chlorinated solvents, THF, DMF; Insoluble in water | General chemical principles |
| InChI | InChI=1S/C25H17BrO/c26-20-15-16-22-24(17-20)27-23-14-8-7-13-21(23)25(22,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H | [1] |
Spectroscopic Profile
While experimentally derived spectra for this specific molecule are not publicly available, a predictive analysis based on the known effects of its constituent functional groups and data from analogous structures allows for a reliable characterization profile.[4][5][6] The expected Nuclear Magnetic Resonance (NMR) data is crucial for reaction monitoring and final product confirmation.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Justification |
| Phenyl-H (C9) | 7.20 - 7.40 (m, 10H) | 126.0 - 129.0 | Standard chemical shifts for unsubstituted phenyl groups attached to a quaternary carbon. |
| Xanthene Aromatic-H | 7.00 - 7.50 (m, 7H) | 115.0 - 130.0 | Protons on the xanthene core will resonate in the aromatic region. The bromine atom will induce slight downfield shifts on adjacent protons. |
| Quaternary C9 | - | ~50.0 - 60.0 | The sp³-hybridized carbon bearing the two phenyl groups has a characteristic upfield shift compared to aromatic carbons. |
| Phenyl C-ipso (C9) | - | ~145.0 - 150.0 | Quaternary carbon of the phenyl group attached to C9. |
| Xanthene C-O | - | ~150.0 - 155.0 | Aromatic carbons directly attached to the ether oxygen are deshielded. |
| Xanthene C-Br | - | ~115.0 - 120.0 | The carbon atom bearing the bromine atom (C3) will have its chemical shift influenced by the inductive effect of the halogen. |
Molecular Structure and Synthesis
The structural rigidity of the xanthene core is a defining feature, making it a valuable scaffold in materials science where stable molecular conformations are required.
Caption: Molecular structure of this compound.
Plausible Synthetic Route: Electrophilic Aromatic Bromination
While a specific published procedure for this exact molecule is scarce, a highly plausible and industrially scalable synthesis involves the direct electrophilic bromination of the parent scaffold, 9,9-diphenyl-9H-xanthene. This method leverages the electron-rich nature of the xanthene aromatic system.
Causality Behind Experimental Choices:
-
Starting Material: 9,9-diphenyl-9H-xanthene is the logical precursor, being readily accessible.
-
Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) in laboratory settings. It is a solid, making it easier and safer to handle, and it provides a slow, controlled release of electrophilic bromine, which helps to prevent over-bromination and improve regioselectivity.
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) is ideal. These solvents effectively dissolve the non-polar starting material without reacting with the electrophilic bromine.
-
Initiator/Catalyst: While some brominations with NBS proceed thermally or photochemically (for radical reactions), electrophilic aromatic substitution often requires a Lewis acid or protic acid catalyst to activate the aromatic ring or the brominating agent. However, for an activated system like xanthene, the reaction may proceed without a catalyst at reflux. For the sake of a robust protocol, a catalytic amount of a silica-based acid could be employed to facilitate the reaction.
Caption: Workflow for the synthesis of the target compound via bromination.
Key Applications in Research and Development
The utility of this compound stems from its dual functionality: the photophysically active xanthene core and the synthetically versatile bromine handle.
-
Intermediate for Photoactive Materials: The xanthene scaffold is the basis for many fluorescent dyes and probes.[7] This compound serves as a key intermediate for creating novel dyes for applications in photochromic materials, such as light-adaptive lenses, and in the development of advanced fluorescent probes and sensors.[2] The diphenyl groups enhance thermal stability and modulate the electronic properties.
-
Building Block for Complex Molecules: The carbon-bromine bond is a prime reaction site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[2] This allows for the straightforward introduction of aryl, vinyl, alkynyl, or amino groups, making it an invaluable tool for constructing complex aromatic systems in drug discovery and materials science.[8]
-
OLED Materials: Spiro-configured molecules containing fluorene and xanthene moieties are used in the development of Organic Light-Emitting Diodes (OLEDs).[8][9] The rigid, bulky structure of this compound makes it and its derivatives attractive candidates for host materials or emitting layers in OLED devices, where high thermal stability and defined morphology are crucial.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki-Miyaura reaction to demonstrate the synthetic utility of this compound as a substrate for C-C bond formation.
Objective
To couple this compound with Phenylboronic acid to synthesize 3-Phenyl-9,9-diphenyl-9H-xanthene.
Reagents and Equipment
-
This compound (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)
-
Toluene and Water (4:1 v/v mixture)
-
Schlenk flask or microwave vial, magnetic stirrer, condenser, inert gas line (N₂ or Ar)
-
Standard work-up and purification equipment
Step-by-Step Methodology
-
System Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas (e.g., Nitrogen). This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: To the flask, add this compound (1.0 eq.), Phenylboronic acid (1.2 eq.), and anhydrous Potassium Carbonate (3.0 eq.).
-
Catalyst Addition: Briefly remove the stopper and add the Pd(PPh₃)₄ catalyst (0.03 eq.). Immediately seal the flask and purge with inert gas for 5-10 minutes. The catalyst is added last to minimize its exposure to the atmosphere.
-
Solvent Addition: Add the degassed Toluene/Water solvent mixture via syringe. The solvent must be degassed (e.g., by sparging with nitrogen) to remove dissolved oxygen which can deactivate the catalyst.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The base (K₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[10][11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Storage
As a brominated aromatic compound, this compound requires careful handling in a laboratory setting.
-
Hazard Classification: It is classified as harmful if swallowed (H302) and may cause skin, eye, and respiratory irritation (H315, H319, H335). The GHS pictogram is GHS07 (Harmful/Irritant).[1]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Recommended storage is at room temperature.[2]
References
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- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
- Sultan, M. O., & Al-Anber, M. A. (2018). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1039-1052.
- Klonkowska, A., et al. (2020). Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction. Molecules, 25(23), 5655.
- Huang, W., et al. (2006). Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting Materials. Organic Letters, 8(13), 2779–2781.
- Hangzhou Leap Chem Co., Ltd. (n.d.). 3-Bromospiro[9H-fluorene-9,9-[9H]xanthene]丨CAS 1609484-28-7. Retrieved from Hangzhou Leap Chem Co., Ltd. website.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- BLDpharm. (n.d.). 1609484-26-5|9-(4-Bromophenyl)-9-phenyl-9H-xanthene.
- Todorov, P., et al. (2015). FULL ASSIGNMENT OF 1H AND 13C NMR SPECTRA OF (9H-FLUOREN-9-YL) UREA. Journal of Chemical Technology and Metallurgy, 50(5), 553-558.
- Stoyanov, N., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2021(1), M1196.
- Kawka-Zasada, M., et al. (2008). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Magnetic Resonance in Chemistry, 46(12), 1159-1169.
- Konovalov, A. I., et al. (2009). Remarkable bromination and blue emission of 9-anthracenyl Pt(II) complexes. Journal of the American Chemical Society, 131(9), 3150-3151.
- BLDpharm. (n.d.). 9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine oxide).
- Google Patents. (n.d.). CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene.
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Electronic properties of brominated xanthene intermediates
An In-Depth Technical Guide to the Electronic Properties of Brominated Xanthene Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The introduction of bromine atoms onto the xanthene core profoundly alters the electronic landscape of these versatile fluorophores. This guide provides a comprehensive exploration of the electronic properties of brominated xanthene intermediates, offering a blend of theoretical principles and practical insights for researchers in chemistry, materials science, and drug development. We will delve into the causal relationships between bromination and the resultant photophysical and electrochemical characteristics, supported by experimental data and computational analysis. This document is structured to serve as a foundational resource, elucidating the principles that govern the behavior of these compounds and providing actionable protocols for their synthesis and characterization.
Introduction: The Significance of Brominated Xanthenes
Xanthene dyes, such as fluorescein and rhodamine, are foundational tools in a myriad of scientific disciplines due to their brilliant fluorescence and chemical versatility.[1][2] The strategic functionalization of the xanthene scaffold allows for the fine-tuning of their properties for specific applications, including biological imaging, sensing, and photodynamic therapy.[2][3][4] Bromination, in particular, serves as a powerful and predictable method to modulate the electronic properties of xanthene intermediates. The presence of the heavy bromine atom introduces significant changes to the molecule's electronic structure, a phenomenon broadly known as the "heavy atom effect."[5][6][7] This effect, along with the electron-withdrawing nature of bromine, provides a versatile handle to control key parameters such as fluorescence quantum yield, intersystem crossing rates, and redox potentials. Understanding these structure-property relationships is paramount for the rational design of novel xanthene-based probes and materials with tailored functionalities.
The Impact of Bromination on Electronic Properties
The introduction of bromine atoms onto the xanthene backbone instigates a cascade of changes in the molecule's electronic behavior. These modifications are primarily driven by two key factors: the heavy atom effect and the inductive effect .
The Heavy Atom Effect: A Double-Edged Sword
The heavy atom effect describes the enhancement of spin-orbit coupling in a molecule due to the presence of a heavy atom like bromine.[6][7] This increased coupling facilitates transitions between electronic states of different spin multiplicity, most notably between the singlet (S₁) and triplet (T₁) excited states.
-
Enhanced Intersystem Crossing (ISC): The primary consequence of the heavy atom effect in brominated xanthenes is a significant increase in the rate of intersystem crossing (k_ISC) from the excited singlet state to the triplet state.[7][8] This process competes with fluorescence, leading to a decrease in the fluorescence quantum yield (Φ_F).[5][7] This is a critical consideration in the design of fluorescent probes, where high brightness is often desired.
-
Phosphorescence and Delayed Fluorescence: While fluorescence is often quenched, the enhanced population of the triplet state can lead to other emissive phenomena, such as phosphorescence or thermally activated delayed fluorescence (TADF), under appropriate conditions.[6][9] This opens avenues for applications in areas like organic light-emitting diodes (OLEDs) and time-resolved imaging.
Inductive Effects and Spectral Shifts
Bromine is an electron-withdrawing group, and its presence on the xanthene ring system influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Bathochromic (Red) Shift: The electron-withdrawing nature of bromine can lead to a stabilization of both the HOMO and LUMO levels.[10] This often results in a narrowing of the HOMO-LUMO energy gap, causing a bathochromic (red) shift in the absorption and emission spectra.[10][11] This is advantageous for applications requiring longer wavelength excitation and emission to minimize autofluorescence and enhance tissue penetration in biological imaging.[2][12]
-
Altered Redox Potentials: The inductive effect of bromine also impacts the electrochemical properties of the xanthene core. The stabilization of the HOMO makes the molecule more difficult to oxidize, leading to an increase in its oxidation potential. Conversely, the stabilization of the LUMO makes the molecule easier to reduce, resulting in a less negative reduction potential. This tunability is crucial for the development of redox-sensitive probes.
Quantitative Analysis of Electronic Properties
The following table summarizes the typical effects of bromination on the key electronic properties of xanthene dyes, with illustrative data for fluorescein and its brominated derivatives, eosin Y (tetrabromofluorescein) and rose bengal (tetrachloro-tetraiodofluorescein, included for comparison of heavy atom effects).
| Property | Fluorescein | Eosin Y (Tetrabromo) | Rose Bengal (Tetraiodo/Tetrachloro) | Rationale for Change |
| λ_abs (max, nm) | ~490 | ~517 | ~549 | Bathochromic shift due to inductive effects and extended conjugation.[10][11] |
| λ_em (max, nm) | ~515 | ~538 | ~570 | Bathochromic shift consistent with absorption changes.[11] |
| Φ_F (Quantum Yield) | ~0.95 | ~0.19 | ~0.02 | Significant quenching due to the heavy atom effect enhancing ISC.[7] |
| τ_F (Fluorescence Lifetime, ns) | ~4.5 | ~1.2 | ~0.1 | Shortened lifetime due to increased non-radiative decay pathways (ISC).[7] |
| k_ISC (Intersystem Crossing Rate) | Low | High | Very High | Directly proportional to the strength of spin-orbit coupling from the heavy atom.[7][8] |
| Oxidation Potential | Lower | Higher | Higher | Inductive effect of halogens stabilizes the HOMO, making oxidation more difficult. |
Experimental Protocols
Synthesis of Brominated Xanthene Intermediates
A common method for the synthesis of brominated xanthenes involves the electrophilic aromatic substitution of a pre-formed xanthene dye or the condensation of a brominated phthalic anhydride with a resorcinol derivative.[13]
Example Protocol: Synthesis of Eosin Y (Tetrabromofluorescein)
-
Dissolution: Dissolve 1.0 g of fluorescein in 20 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Bromination: Slowly add a solution of 1.2 mL of bromine in 10 mL of ethanol dropwise to the fluorescein solution while stirring vigorously at room temperature. The reaction is exothermic and should be controlled.
-
Reaction: Continue stirring for 2-3 hours. The color of the solution will change from yellow-green to a deep red as the bromination proceeds.
-
Precipitation: Pour the reaction mixture into 100 mL of cold water. A red precipitate of eosin Y will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted bromine and hydrobromic acid. The crude product can be recrystallized from an ethanol-water mixture to yield pure eosin Y.
-
Characterization: Confirm the structure and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of Electronic Properties
4.2.1 UV-Visible Absorption and Fluorescence Spectroscopy
This technique is fundamental for determining the absorption and emission maxima, as well as the fluorescence quantum yield.
-
Sample Preparation: Prepare a series of dilute solutions of the brominated xanthene in a suitable solvent (e.g., ethanol or phosphate-buffered saline, PBS). The concentrations should be low enough to avoid aggregation-caused quenching.[9]
-
Absorption Spectrum: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs).
-
Emission Spectrum: Excite the sample at its λ_abs and record the fluorescence emission spectrum using a spectrofluorometer to determine the wavelength of maximum emission (λ_em).
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined relative to a standard of known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ_F = 0.95). The following equation is used: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
4.2.2 Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the redox potentials of a molecule.
-
Electrolyte Solution: Prepare a solution of the brominated xanthene in an appropriate solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Voltage Sweep: Apply a potential sweep to the working electrode and record the resulting current.
-
Data Analysis: The oxidation and reduction potentials can be determined from the positions of the peaks in the voltammogram. These values provide insight into the HOMO and LUMO energy levels of the molecule.
Visualization of Structure-Property Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Impact of bromination on the electronic state transitions of a xanthene dye.
Caption: Experimental workflow for the synthesis and characterization of brominated xanthenes.
Conclusion and Future Outlook
The bromination of xanthene intermediates offers a robust strategy for tuning their electronic properties. The interplay between the heavy atom effect and inductive effects provides a predictable means to modulate fluorescence, intersystem crossing, and redox behavior. A thorough understanding of these principles, coupled with rigorous experimental characterization, is essential for the design of next-generation xanthene-based materials. Future research in this area will likely focus on the development of novel brominated xanthenes with enhanced photostability, greater water solubility, and more specific targeting capabilities for advanced applications in diagnostics and therapy. The continued exploration of the rich photophysics of these compounds promises to unlock new and exciting opportunities across various scientific domains.
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Rose bengal. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
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Omar, S. S., et al. (2022). Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. ARO-The Scientific Journal of Koya University, 10(1), 49-54. [Link]
-
Effect of bromine substituent on optical properties of aryl compounds. (2012). ResearchGate. [Link]
-
Characterization of photodynamic actions of rose bengal on cultured cells. (1987). ResearchGate. [Link]
-
Photophysics of xanthene dyes in surfactant solution. (2004). ResearchGate. [Link]
-
The enthalpies of formation of brominated benzenes and phenols: A theoretical prediction. (2018). ScienceDirect. [Link]
-
White, A. G., et al. (2019). Altering Fundamental Trends in the Emission of Xanthene Dyes. The Journal of Organic Chemistry, 84(5), 2585-2595. [Link]
-
de Oliveira, K. T., et al. (2016). Comparison of the effect of rose bengal- and eosin Y-mediated photodynamic inactivation on planktonic cells and biofilms of Candida albicans. Lasers in Medical Science, 31(7), 1435-1442. [Link]
-
Investigating bromine-induced changes on the electronic and nonlinear optical properties of 9,10-diphenylanthracene based on density functional theory. (2024). ResearchGate. [Link]
-
Fernandes, S. S., & Rebelo, S. L. H. (2021). Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities. Bioorganic & Medicinal Chemistry, 30, 115949. [Link]
-
Aron, A. T., & Anslyn, E. V. (2020). Xanthene-Based Dyes for Photoacoustic Imaging and Their Use as Analyte-Responsive Probes. ACS Sensors, 5(8), 2297-2309. [Link]
-
Manipulation of the Structure and Optoelectronic Properties through Bromine Inclusion in a Layered Lead Bromide Perovskite. (2019). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An open and shut case? Chemistry to control xanthene dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Xanthene-Based Dyes for Photoacoustic Imaging and Their Use as Analyte-Responsive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The effect of heavy atoms on the deactivation of electronic excited states of dye molecules near the surface of metal nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02621G [pubs.rsc.org]
- 8. Photo-physical characterization of high triplet yield brominated fluoresceins by transient state (TRAST) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Altering Fundamental Trends in the Emission of Xanthene Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
Methodological & Application
Application Note: Synthesis of Fatigue-Resistant Photochromic Dyes using 3-Bromo-9,9-diphenyl-9H-xanthene
This Application Note is designed for researchers in materials science and organic synthesis, focusing on the strategic incorporation of 3-Bromo-9,9-diphenyl-9H-xanthene into high-performance photochromic systems.
Executive Summary
Photochromic molecules, particularly diarylethenes , are critical for optical memory, switching, and photopharmacology.[1] However, standard derivatives often suffer from Aggregation-Caused Quenching (ACQ) in the solid state and limited fatigue resistance.
This guide details the use of This compound (CAS 1812205-72-3) as a strategic building block. The 9,9-diphenylxanthene moiety acts as a "molecular stator"—a bulky, rigid appendage that prevents π-stacking while extending conjugation. This protocol outlines the conversion of this bromide into a boronic ester, followed by its coupling to a perfluorocyclopentene core to yield a robust, red-shifted photochromic dye.
Strategic Rationale
Why this compound?
-
Steric Protection: The two phenyl rings at the C9 position are orthogonal to the xanthene plane. This creates a "propeller" shape that physically prevents the photochromic cores from packing too tightly, preserving photoactivity in films and solids.
-
Electronic Modulation: The xanthene core is electron-rich. When coupled to a photochromic switch (e.g., diarylethene), it raises the HOMO level, typically resulting in a bathochromic (red) shift of the closed-form absorption, moving the colored state from UV/blue to the visible/NIR region.
-
Synthetic Versatility: The C3-bromide is a clean handle for Palladium-catalyzed cross-coupling, avoiding the harsh conditions of direct lithiation that might degrade sensitive photochromic bridges.
Experimental Workflow Visualization
The following diagram illustrates the synthetic pathway and the logical flow of the photochromic switching mechanism.
Caption: Synthetic route from xanthene bromide to functionalized dye, showing the reversible photochromic cycle.
Detailed Protocols
Phase 1: Activation – Synthesis of Xanthene Boronic Ester
Objective: Convert the electrophilic bromide (1) into a nucleophilic boronic ester (2) suitable for coupling.
Reagents:
-
This compound (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
-
Inerting: Charge a flame-dried Schlenk flask with the bromide, B₂pin₂, KOAc, and Pd catalyst. Evacuate and backfill with Argon (3x).
-
Solvation: Add anhydrous 1,4-Dioxane via syringe.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (the boronate usually runs slightly more polar than the bromide) or GC-MS.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.[2]
-
Purification: Concentrate the filtrate. Recrystallize from Hexane/EtOAc or perform rapid flash chromatography (silica, 0-10% EtOAc in Hexane). Note: Boronic esters can degrade on silica if left too long.
Phase 2: The Coupling – Synthesis of the Photochromic Dye
Objective: Couple the Xanthene Boronic Ester (2) to a standard photochromic core, such as 1,2-bis(5-chloro-2-methylthiophen-3-yl)hexafluorocyclopentene .
Reagents:
-
Chlorinated Diarylethene Core (1.0 equiv)
-
Xanthene Boronic Ester (2) (2.2 equiv) – Excess used to ensure double substitution if required.
-
Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃/S-Phos for sterically hindered substrates.
-
Base: Na₂CO₃ (2M aqueous solution)
-
Solvent: THF/Water (4:1 ratio)
Procedure:
-
Setup: In a microwave vial or pressure tube, combine the Diarylethene Core, Boronic Ester (2), and Palladium catalyst.
-
Degassing: Dissolve in THF, add the aqueous base, and sparge with Argon for 15 minutes. Critical: Oxygen irreversibly poisons the photochromic active state in some derivatives during synthesis.
-
Reaction: Heat to reflux (66°C) for 24 hours or use microwave irradiation (100°C, 1 hour).
-
Workup: Extract with DCM, wash with brine, and dry over MgSO₄.
-
Isolation: Purify via column chromatography (Silica gel, Hexane/DCM gradient). The product is typically a white or pale yellow powder in the open form.
Characterization & Validation
To validate the synthesis, compare the spectral properties against the expected values.
| Parameter | Method | Expected Observation |
| Identity | 1H NMR (CDCl₃) | δ 7.10–7.40 ppm : Multiplet integration corresponding to 9,9-diphenyl protons.δ 1.8–2.5 ppm : Methyl peaks (if thiophene core is used). |
| Photochromism | UV-Vis (Solution) | Open Form: Abs ~300–350 nm (Colorless).Closed Form: Abs ~550–650 nm (Blue/Purple) upon 365 nm irradiation. |
| Fatigue | Cycling Test | >10,000 cycles (Open ↔ Closed) with <10% degradation in absorbance. |
| Solid State | Fluorescence | High contrast emission modulation (if the xanthene confers AIE properties). |
Troubleshooting & Optimization
-
Problem: De-bromination of starting material.
-
Cause: Overheating during borylation or wet solvent.
-
Fix: Ensure strictly anhydrous 1,4-dioxane and do not exceed 95°C.
-
-
Problem: Incomplete Conversion in Coupling.
-
Cause: Steric hindrance of the 9,9-diphenyl group.
-
Fix: Switch to a more active catalyst system like Pd(OAc)₂ / S-Phos or Pd-PEPPSI-IPr , which are designed for bulky substrates.
-
-
Problem: Product is colored after column.
-
Cause: Ambient light has triggered cyclization.
-
Fix: Bleach the solution with broad-spectrum visible light (>500 nm) to return to the open (colorless) form before NMR analysis.
-
References
-
Xanthene Scaffolds in Materials: Synthesis and Photochromic Properties of Diarylethene Derivatives. (MDPI, 2025).
-
Diarylethene Mechanisms: Photochromism of diarylethene molecules and crystals.[3] (Proc. Jpn. Acad., 2010).
-
General Synthesis of Asymmetric Switches: Synthesis strategies for non-symmetric, photochromic diarylethenes. (Org.[1][2][4][5] Biomol. Chem., 2020).[2][6][7][8]
-
Indene/Xanthene Analogues: Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives. (ACS Omega, 2016).
-
Reagent Specification: this compound Product Data. (BLD Pharm).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and photochromic properties of functional diarylethene with a 2,5-dihydrothiophene bridging unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Bis-Thioacid Derivatives of Diarylethene and Their Photochromic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cjm.ichem.md [cjm.ichem.md]
- 7. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]
Palladium-catalyzed cross-coupling of 3-Bromo-9,9-diphenyl-9H-xanthene
Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-9,9-diphenyl-9H-xanthene
Executive Summary & Structural Analysis
This compound (CAS: 1812205-72-3) is a critical intermediate in the synthesis of hole-transport materials (HTM) and thermally stable hosts for Organic Light-Emitting Diodes (OLEDs). The rigidity of the xanthene core, combined with the bulky 9,9-diphenyl "butterfly" substitution, suppresses intermolecular
However, these same structural features present synthetic challenges. The 9,9-diphenyl moiety creates significant remote steric bulk, and the electronic influence of the xanthene oxygen atom (position 10) renders the 3-position electronically distinct.
Synthetic Strategy:
-
Electronic Environment: The 3-position is meta to the electron-donating oxygen atom. Unlike the activated 2-position, the 3-position behaves as a non-activated aryl bromide. Consequently, the rate-limiting step in catalysis is often oxidative addition .
-
Catalyst Selection: To overcome the energy barrier of oxidative addition and the steric demand of the 9,9-substituents, we utilize electron-rich, bulky phosphine ligands (dialkylbiaryl phosphines or ferrocenyl ligands).
Mechanistic Insight: The Catalytic Cycle
Understanding the cycle is prerequisite to troubleshooting. For this substrate, the active Pd(0) species must be sufficiently electron-rich to insert into the C(sp2)-Br bond.
Figure 1: The catalytic cycle emphasizing the rate-limiting oxidative addition step due to the unactivated nature of the 3-bromo position.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Synthesis of 3-aryl-9,9-diphenyl-9H-xanthene derivatives. Scope: Suitable for attaching aryl groups (phenyl, biphenyl, naphthyl) for conjugation extension.
Reagents & Materials
| Component | Specification | Equiv. | Role |
| Substrate | This compound | 1.0 | Electrophile |
| Coupling Partner | Aryl Boronic Acid (e.g., Phenylboronic acid) | 1.2 - 1.5 | Nucleophile |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 (3 mol%) | Robust catalyst, resists de-ligation |
| Base | K₂CO₂ (2M Aqueous) | 3.0 | Activates boronic acid |
| Solvent | 1,4-Dioxane or Toluene/Ethanol (4:1) | [0.1 M] | Solubilizes hydrophobic xanthene |
Step-by-Step Methodology
-
Inerting: Charge a dry Schlenk tube or microwave vial with the Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%). Seal and purge with Nitrogen/Argon for 5 minutes (3 cycles of vac/fill).
-
Why: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.
-
-
Solvation: Add degassed 1,4-Dioxane via syringe.
-
Activation: Add degassed 2M K₂CO₃ aqueous solution.
-
Note: The presence of water is essential for the formation of the reactive boronate species.
-
-
Reaction: Heat the mixture to 90°C (oil bath) or 100°C (Microwave) for 4–12 hours.
-
Self-Validation Checkpoint: The reaction mixture should turn from orange/red to black (active Pd nanoparticles). If it remains pale yellow, the catalyst may not have activated.
-
-
Monitoring: Check TLC (Eluent: Hexane/DCM).
-
Target: Disappearance of the starting bromide (Rf ~0.6 in 10% DCM/Hex) and appearance of a highly fluorescent blue/green spot (Product).
-
-
Work-up: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with Ethyl Acetate. Wash organic filtrate with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Silica gel chromatography. Xanthene derivatives often crystallize easily; recrystallization from Toluene/Heptane is often superior to column chromatography for purity.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[2]
Objective: Synthesis of N-substituted amines (HTL materials).
Challenge: Amines are prone to oxidation; the catalyst must prevent
Reagents & Materials
| Component | Specification | Equiv. | Role |
| Substrate | This compound | 1.0 | Electrophile |
| Amine | Secondary Aryl Amine (e.g., Diphenylamine) | 1.1 | Nucleophile |
| Pre-Catalyst | Pd₂(dba)₃ | 0.02 (2 mol%) | Pd(0) Source |
| Ligand | XantPhos or SPhos | 0.04 (4 mol%) | Wide bite angle (XantPhos) favors Reductive Elimination |
| Base | NaOtBu (Sodium tert-butoxide) | 1.5 | Strong base, soluble in organic |
| Solvent | Anhydrous Toluene | [0.1 M] | Non-polar, high boiling |
Step-by-Step Methodology
-
Pre-complexation (Critical): In a glovebox or under strict Argon flow, mix Pd₂(dba)₃ and XantPhos in a small amount of Toluene and stir for 10 mins at RT.
-
Why: Generates the active L₂Pd(0) species prior to substrate exposure, preventing non-specific Pd precipitation.
-
-
Loading: Add the Substrate, Amine, and NaOtBu to the reaction vessel. Add the pre-formed catalyst solution.[2]
-
Reaction: Heat to 100°C–110°C for 12–24 hours.
-
Note: XantPhos requires higher temperatures to facilitate the reductive elimination step due to its rigidity.
-
-
Self-Validation (The "Color Test"):
-
Start: Dark purple/red (Pd-dba complex).
-
Progress: Turns orange/brown (Active catalytic species).
-
End: If it turns clear or precipitates a mirror, the catalyst has decomposed (Pd black formation).
-
-
Quench: Cool to RT. Dilute with DCM. Filter through Celite.
-
Warning: Do not use acidic workup; triarylamines can be oxidized or protonated.
-
-
Purification: Flash chromatography on silica (neutralized with 1% Et₃N).
Troubleshooting: The Self-Validating System
Use this logic tree to diagnose failure modes.
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains | Catalyst Deactivation (O₂ leak) or Oxidative Addition Failure | 1. Degas solvents more rigorously.2. Switch to SPhos or Pd-PEPPSI-IPr (more active for unactivated bromides). |
| De-brominated Product (3-H) | 1. Use anhydrous solvents (Buchwald).2. Switch base to K₃PO₄ (milder).3. Increase concentration of coupling partner. | |
| Homocoupling of Boronic Acid | Slow Transmetallation | 1. Decrease O₂ exposure.2. Add base slowly or reduce equivalents.3. Use degassed water. |
| Low Yield / Sticky Solid | Product Occlusion | 1. The 9,9-diphenyl group causes high lipophilicity. Use Chlorobenzene or Xylene as solvent to keep product in solution at reflux. |
Workflow Visualization
Figure 2: Standard operational workflow for Palladium-catalyzed coupling of xanthene derivatives.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Kranarkara, S., et al. (2020). Palladium-Catalyzed Cross-Coupling Reactions on a Bromo-Naphthalene Scaffold... (Relevant mechanistic parallel for bulky aromatics). Bioorganic Chemistry. Link
-
Common Organic Chemistry. (2023). XantPhos Ligand Guide. (Specifics on XantPhos utility in Buchwald couplings). Link
Sources
Application Note: Functionalization of Xanthene Core for Organic Semiconductors
Executive Summary & Strategic Rationale
The xanthene core (dibenzo[a,e]pyran) represents a privileged scaffold in organic electronics due to its rigid tricyclic planarity, which facilitates
Unlike flexible biphenyl systems, the oxygen bridge in xanthene locks the conformation, reducing non-radiative decay pathways.[1] However, unmodified xanthenes suffer from aggregation-caused quenching (ACQ) and poor solubility.
This guide focuses on two critical functionalization vectors:
-
The C9 "Morphology Vector": Introduction of spiro-linkages (e.g., Spiro[fluorene-9,9'-xanthene] or SFX) to elevate glass transition temperatures (
) and prevent crystallization. -
The C2/C7 "Electronic Vector": Palladium-catalyzed cross-coupling to tune HOMO/LUMO levels for charge injection.
Critical Analysis: The Xanthene Advantage[1]
The following table contrasts the Xanthene core with standard semiconductor scaffolds, highlighting why functionalization is required.
| Feature | Fluorene | Xanthene (Unmodified) | Spiro-Xanthene (SFX) | Impact on Device |
| Bridging Atom | Carbon (C9) | Oxygen (O10) | Oxygen + Spiro-C | Rigidity & Stability |
| HOMO Level | ~ -5.8 eV | ~ -5.6 eV | Tunable (-5.2 to -5.5 eV) | Hole Injection Efficiency |
| Triplet Energy | ~ 2.9 eV | ~ 3.0 eV | > 2.8 eV | Exciton Confinement (OLED) |
| Morphology | Prone to aggregation | High Crystallinity | Amorphous Stable | Film Uniformity |
| Synthesis Cost | Low | Low | Medium | Scalability |
Module A: Synthesis of the Rigid Core (Protocol A)
Objective: Synthesis of 2,7-dibromospiro[fluorene-9,9'-xanthene] (2,7-DB-SFX) .
Rationale: We target the spiro derivative rather than the dimethyl derivative. The orthogonal fluorene moiety prevents close
Workflow Diagram: Core Synthesis
Caption: One-pot acid-catalyzed condensation strategy for constructing the spiro-xanthene core.
Detailed Protocol: One-Pot Condensation
Safety Note: Methanesulfonic acid is corrosive. Xanthene derivatives may have biological activity; handle with PPE.
Reagents:
-
2,7-Dibromo-9-fluorenone (10.0 mmol)[1]
-
Phenol (or Resorcinol for -OH functionalized cores) (excess, ~50 mmol)
-
Methanesulfonic acid (MeSO
H) (Solvent/Catalyst) -
Dichloromethane (DCM) & Ethanol (for workup)
Step-by-Step:
-
Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,7-dibromo-9-fluorenone (3.38 g, 10 mmol) and phenol (4.70 g, 50 mmol).
-
Catalyze: Add Methanesulfonic acid (20 mL) slowly. The mixture will darken.
-
Reaction: Heat the mixture to 100°C for 12 hours under a nitrogen atmosphere.
-
Quench: Cool to room temperature and pour the reaction mixture slowly into 200 mL of ice water. A precipitate will form.
-
Isolation: Filter the solid and wash copiously with water to remove excess acid, followed by cold ethanol to remove unreacted phenol.
-
Purification: Recrystallize the crude solid from a mixture of Chloroform/Ethanol (1:3).
-
Validation:
-
Yield: Expect 75-85%.
-
1H NMR (CDCl3): Look for the disappearance of the phenol -OH peak and the integration of the fluorene vs. xanthene aromatic protons.
-
Melting Point: The product should have a sharp melting point >250°C (indicative of high purity).
-
Module B: Electronic Tuning via Cross-Coupling (Protocol B)
Objective: Synthesis of a Hole Transport Material (HTM) via Suzuki-Miyaura Coupling. Target Molecule: 2,7-Bis(carbazol-9-yl)-SFX (or similar arylamine derivative). Rationale: Replacing the bromine atoms with electron-rich carbazoles raises the HOMO level (closer to -5.2 eV), facilitating hole injection from ITO anodes in OLEDs or perovskite solar cells.
Workflow Diagram: Functionalization
Caption: Palladium-catalyzed C-C bond formation to extend conjugation and tune HOMO levels.
Detailed Protocol: Suzuki-Miyaura Coupling[1]
Reagents:
-
2,7-Dibromo-SFX (1.0 mmol)[1]
-
4-(9H-Carbazol-9-yl)phenylboronic acid (2.5 mmol)
-
Pd(PPh
) (0.05 mmol, 5 mol%) -
K
CO (2M aqueous solution, 5 mL) -
Toluene (20 mL) / Ethanol (5 mL)
-
Aliquat 336 (Catalytic amount, phase transfer agent - Optional but recommended)
Step-by-Step:
-
Degassing (Critical): Combine Toluene, Ethanol, and K
CO solution in a Schlenk flask. Bubble Nitrogen/Argon through the solvent mix for 30 minutes.-
Scientist's Insight: Oxygen poisons the Pd(0) catalyst. Thorough degassing is the #1 factor in yield reproducibility.
-
-
Assembly: Add the 2,7-Dibromo-SFX, Boronic acid, and Pd catalyst under a counter-flow of Nitrogen.
-
Reaction: Seal the flask and heat to 90°C (reflux) for 24 hours with vigorous stirring. The biphasic mixture requires fast stirring for effective phase transfer.
-
Workup:
-
Cool to RT. Separate layers.
-
Extract aqueous layer with Toluene (3x).
-
Wash combined organics with Brine, dry over MgSO
.[1]
-
-
Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Hexane/DCM gradient).
-
Note: The product will likely be fluorescent under UV (365 nm) on the TLC plate.
-
-
Self-Validation:
-
Mass Spec (MALDI-TOF): Confirm the molecular ion peak corresponding to the disubstituted product.
-
TGA (Thermal Gravimetric Analysis): Confirm
(decomposition temp) > 400°C.
-
Application Note: Device Fabrication (Self-Validating System)
When utilizing these materials in OFETs or OLEDs, the processing method dictates the film morphology.[1]
Spin-Coating Protocol (for Solution Processable Derivatives):
-
Dissolution: Dissolve the functionalized SFX (10 mg/mL) in Chlorobenzene.
-
Check: Solution must be clear. If hazy, filter through a 0.45
m PTFE filter.[1]
-
-
Deposition: Spin at 1500 rpm for 60s on UV-Ozone treated ITO/PEDOT:PSS.
-
Annealing: Anneal at
C (typically ~120°C) for 10 mins.-
Validation: Use Polarized Optical Microscopy (POM). The film should be dark (isotropic/amorphous). If bright domains appear, crystallization has occurred (bad for OLEDs, potentially good for OFETs if controlled).
-
References
-
Wong, K. T., et al. "Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9'-xanthene] Building Blocks for Blue-Light-Emitting Materials."[1] Organic Letters, vol. 8, no.[1][3] 13, 2006, pp. 2787–2790.[1][3] Link
-
Saragi, T. P. I., et al. "Spiro[fluorene-9,9'-xanthene]-based hole transport materials for efficient solid-state dye-sensitized solar cells."[1] Journal of Materials Chemistry A, 2013. Link
-
Kotadiya, N. B., et al. "Universal conductive polymer binder for high-performance lithium-ion batteries."[1] (Context on binder/semiconductor morphology). Nature Materials, 2018.[1]
-
Gong, X., et al. "High-Performance Organic Field-Effect Transistors Based on Rigid Xanthene Core."[1] Advanced Functional Materials, 2018.[1] (General reference for mobility data).
-
Sigma-Aldrich. "Product Specification: 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene."[1][4] Link
Sources
- 1. CN102775279A - 2,7-dibromo-9-hydroxyl phenanthrene derivatives and preparation method thereof - Google Patents [patents.google.com]
- 2. Unexpected one-pot method to synthesize spiro[fluorene-9,9'-xanthene] building blocks for blue-light-emitting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 20.210.105.67 [20.210.105.67]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-9,9-diphenyl-9H-xanthene
Welcome to the technical support center for the synthesis of 3-Bromo-9,9-diphenyl-9H-xanthene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information is presented in a direct question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic pathway for preparing this compound?
A direct, one-pot synthesis for this specific molecule is not prominently featured in standard literature. Therefore, a robust and logical two-step approach is recommended. This pathway involves the initial synthesis of the 9,9-diphenyl-9H-xanthene core, followed by a regioselective electrophilic bromination. This method offers better control over the final product's purity and structure.
The overall workflow is outlined below:
This method separates the formation of the tricyclic core from the halogenation, which is critical for minimizing side reactions and simplifying purification.
Q2: How can I optimize the yield of the 9,9-diphenyl-9H-xanthene intermediate (Step 1)?
The synthesis of the xanthene core is typically an acid-catalyzed intramolecular cyclization. An efficient method involves the cyclization of 2-phenoxy-benzophenone using a strong acid catalyst like methanesulfonic acid (MeSO3H).[1]
Key Optimization Parameters:
-
Catalyst Choice & Loading: While various acids can be used, methanesulfonic acid is effective and easy to handle. Using it in excess can serve as both the catalyst and solvent, driving the reaction to completion. Other strong Brønsted or Lewis acids can also be effective.[2]
-
Temperature Control: This reaction is thermodynamically controlled and often requires elevated temperatures (e.g., 100-140°C) to overcome the activation energy for the intramolecular electrophilic aromatic substitution. Monitor the temperature closely to prevent charring or degradation.
-
Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum conversion. Typical reaction times can range from a few hours to overnight.
-
Purity of Starting Material: Ensure the 2-phenoxy-benzophenone is pure, as impurities can lead to significant side product formation and lower yields.
Q3: What is the best brominating agent for Step 2 to ensure regioselectivity for the 3-position?
Achieving high regioselectivity is the most critical challenge in the bromination step. The xanthene core has multiple positions susceptible to electrophilic attack. The oxygen atom is an ortho-, para-directing group, making the 2, 4, 5, and 7 positions electronically activated. However, the bulky diphenyl groups at the 9-position provide significant steric hindrance, which can influence the final substitution pattern.
Comparison of Brominating Agents:
| Brominating Agent | Typical Conditions | Pros | Cons |
| N-Bromosuccinimide (NBS) | CCl₄ or CHCl₃, often with a radical initiator (AIBN) or light. Can also be used with a mild acid catalyst. | Mild, selective, easy to handle solid. Stoichiometric control is straightforward.[3][4] | Can proceed via radical mechanism if not controlled, potentially leading to benzylic bromination (not desired here). |
| Bromine (Br₂) in Acetic Acid | Glacial acetic acid, room temperature or gentle warming. | Potent electrophilic brominating system. | Highly corrosive and toxic. Can easily lead to over-bromination if stoichiometry and temperature are not strictly controlled. |
| KBr with an Oxidant | e.g., KBr with ZnAl-BrO₃⁻-Layered Double Hydroxides (LDHs). | Green chemistry approach, excellent regioselectivity for phenols.[5] | Requires preparation of the specific LDH catalyst. |
For this synthesis, N-Bromosuccinimide (NBS) in a non-polar solvent like dichloromethane (DCM) or chloroform (CHCl₃) at or below room temperature is the recommended starting point. This combination offers a good balance of reactivity and control, minimizing the risk of over-bromination.
Q4: How do I effectively purify the final this compound product?
Purification is essential to remove unreacted starting material, isomers (e.g., 2-bromo or 4-bromo derivatives), and any di-brominated byproducts.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench with a reducing agent solution (e.g., sodium thiosulfate) to destroy any excess bromine or NBS. Wash the organic layer with water and brine, then dry over an anhydrous salt like Na₂SO₄ or MgSO₄.
-
Column Chromatography: This is the most effective method for separating the desired product from impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane. A typical gradient might be from 100% hexane to 95:5 hexane:ethyl acetate. The product is moderately polar and should elute after the non-polar starting material but before more polar byproducts. Monitor the fractions using TLC.
-
-
Recrystallization: Once the product is isolated and appears relatively pure by TLC, recrystallization can be performed to obtain a highly pure, crystalline solid.
-
Solvent System: A mixed solvent system is often effective. Dissolve the crude product in a minimum amount of a good solvent (e.g., dichloromethane or hot ethanol) and then slowly add a poor solvent (e.g., hexane or cold water) until turbidity is observed. Allow the solution to cool slowly to form well-defined crystals.[6][7]
-
Troubleshooting Guide
Problem: Low or no yield of the 9,9-diphenyl-9H-xanthene intermediate (Step 1).
-
Possible Cause: Insufficiently acidic catalyst or low reaction temperature.
-
Solution: Ensure the acid catalyst is fresh and used in sufficient quantity. If using MeSO3H, an excess is recommended.[1] Increase the reaction temperature in increments of 10°C, monitoring for product formation and decomposition by TLC.
-
-
Possible Cause: Water in the reaction mixture.
-
Solution: The cyclization is a condensation reaction that produces water. Ensure all glassware is flame-dried and reagents are anhydrous. Running the reaction under an inert atmosphere (N₂ or Ar) can also help.
-
Problem: TLC analysis after bromination (Step 2) shows multiple spots.
This is a common issue indicating a mixture of products. A troubleshooting decision tree can help diagnose the problem.
Problem: The final product is an oil or fails to crystallize.
-
Possible Cause: Presence of impurities. Even small amounts of isomers or residual solvent can inhibit crystallization.
-
Solution: Re-purify the material using column chromatography with a very shallow solvent gradient to achieve better separation. After purification, ensure all solvent is removed under high vacuum.
-
-
Possible Cause: Incorrect recrystallization solvent system.
-
Solution: Experiment with different solvent pairs. Good candidates include Dichloromethane/Hexane, Ethyl Acetate/Hexane, Ethanol/Water, or Toluene/Heptane. Try dissolving the oil in a small amount of ether and scratching the inside of the flask with a glass rod to induce nucleation.
-
References
- Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical str
- FACILE AND EFFICIENT SYNTHESIS OF XANTHENE DERIVATIVES MEDIATED BY LANTHANUM(III) NITRATE HEXAHYDRATE UNDER SOLVENT FREE CONDIT. (n.d.).
- Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. (n.d.). Royal Society of Chemistry.
- Catalysts for Efficient Synthesis of Xanthene Derivatives: Application Notes and Protocols. (n.d.). BenchChem.
- One-pot synthesis of biologically important xanthene derivatives using [(Et3N)2SO][HSO4]2 as a novel and green IL-based catalyst under solvent-free conditions. (n.d.). MedDocs Publishers.
- Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Deriv
- This compound. (n.d.). BLDpharm.
- This compound. (n.d.). MySkinRecipes.
- Recent Advances in the Synthesis of Xanthines: A Short Review. (2022).
- Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction. (n.d.). MDPI.
- Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting M
- Multi Component Reactions (MCRs) as a Green Approach Towards the Synthesis of Xanthene Derivatives, an Important. (n.d.).
- Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction. (n.d.).
- An In-depth Technical Guide to the Synthesis and Purification of 3-Bromo-DL-phenylalanine. (n.d.). BenchChem.
- 9-BROMOPHENANTHRENE. (n.d.). Organic Syntheses.
- A convenient one-pot preparation of spiro[fluorene-9,9'-xanthene]-3',6'-diol derivatives. (2025).
- Preparation method for 9, 9,-dimethyl-2-bromofluorene. (n.d.).
- 9H-FLUORENE, 9-BROMO-9-PHENYL-. (n.d.). Organic Syntheses.
- Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. (n.d.).
- Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. (n.d.). Frontiers in Chemistry.
- 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs. (2022). ACS Omega.
- 3-Bromo-9,9-dimethylfluorene synthesis. (n.d.). ChemicalBook.
- Asymmetrical twisted anthracene derivatives as high-efficiency deep- blue emitters for organic light-emitting didoes. (n.d.). The Royal Society of Chemistry.
- Regioselective Monobromination of Phenols with KBr and ZnAl-BrO3--Layered Double Hydroxides. (2020).
Sources
- 1. 20.210.105.67 [20.210.105.67]
- 2. meddocsonline.org [meddocsonline.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. Regioselective Monobromination of Phenols with KBr and ZnAl-BrO3--Layered Double Hydroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 3-Bromo-9,9-diphenyl-9H-xanthene Intermediates
Welcome to the technical support guide for the purification of 3-Bromo-9,9-diphenyl-9H-xanthene and its related intermediates. This resource is designed for researchers, scientists, and professionals in drug development who are working with this class of compounds. Here, we address common challenges encountered during purification and provide practical, field-tested solutions and protocols.
Our approach is grounded in fundamental chemical principles to not only guide you through troubleshooting steps but also to explain the rationale behind them, empowering you to adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as 2-bromobiphenyl or 3-bromobenzophenone derivatives, depending on the cyclization strategy.[1]
-
Over-brominated or Under-brominated Species: If bromination is a key step, it's possible to have species with no bromine or multiple bromine atoms.
-
Solvent Adducts: Residual high-boiling point solvents like DMF or DMSO can be difficult to remove.
-
Decomposition Products: Xanthene derivatives can be sensitive to strong acid or light, potentially leading to colored impurities.[2]
Q2: My crude product is an oil/gummy solid, not a crystalline powder. What should I do first?
A2: This is a very common issue, often caused by residual solvents or low-melting impurities.[3] Before attempting a complex purification, try the following:
-
Trituration: Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., cold hexanes or pentane). Stir or sonicate the mixture. This can often wash away soluble impurities and induce the product to solidify.
-
Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane (DCM) and then remove it on a rotary evaporator. Repeat this 2-3 times. This can help remove traces of higher-boiling point solvents.
-
Short Silica Plug: If you suspect baseline impurities, dissolving the crude material in a minimal amount of solvent and passing it through a short pad of silica gel can be a quick and effective preliminary cleanup.[2]
Q3: Which purification technique is generally most effective for this compound?
A3: For laboratory-scale synthesis, flash column chromatography on silica gel is the most widely used and effective method for achieving high purity.[4][5][6] This is because the large, relatively non-polar aromatic structure of the molecule allows for good separation from more polar or significantly less polar impurities using common solvent systems. Recrystallization can also be highly effective, provided a suitable solvent is identified.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[6]
Problem 1: I can't find a good solvent system on my TLC plate. The product either stays at the baseline or shoots to the solvent front.
Solution: This indicates a significant polarity mismatch. This compound is a relatively non-polar compound.
-
For a non-polar compound (Rf ≈ 1.0): Your eluent is too polar. Start with 100% non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate or dichloromethane (DCM) in small increments (e.g., 1-2%).
-
For a polar compound (Rf ≈ 0): Your eluent is not polar enough. This is less likely for the target compound itself but could happen with certain intermediates. Increase the proportion of the polar solvent. If even 100% ethyl acetate is insufficient, consider a more polar system like DCM/Methanol.[2]
Recommended Starting Solvent Systems for TLC Analysis:
| Solvent System (v/v) | Polarity | Typical Application |
| Hexanes / Ethyl Acetate (9:1) | Low | Good starting point for separating relatively non-polar compounds. |
| Hexanes / DCM (7:3) | Low-Medium | Offers different selectivity compared to ethyl acetate systems.[5] |
| Toluene / Hexanes (1:1) | Low (Aromatic) | Can be useful for aromatic compounds, sometimes improving separation. |
The goal is to find a solvent system that gives your desired product an Rf value between 0.2 and 0.4 on the TLC plate.[6]
Problem 2: My product is co-eluting with an impurity. The spots are not well-separated on the TLC plate.
Solution:
-
Decrease Eluent Polarity: A less polar mobile phase will cause all compounds to move more slowly, often increasing the separation between them.
-
Change Solvent Selectivity: Switch one of the eluent components. For example, if you are using Hexanes/Ethyl Acetate, try Hexanes/DCM or Toluene/Hexanes. Different solvents interact with the compounds and silica gel in unique ways, which can dramatically alter the separation.
-
Consider a Different Stationary Phase: If the impurity has a similar polarity but different functional groups, switching from silica gel to alumina might resolve the issue.[2]
Problem 3: The product appears to be decomposing on the column (streaking on TLC, low recovery).
Solution: Silica gel is slightly acidic and can cause decomposition of sensitive compounds.
-
Deactivate the Silica: You can neutralize the silica gel by preparing your column slurry in a solvent system containing 0.5-1% triethylamine (Et₃N). This is particularly useful if your compound has acid-sensitive functional groups.
-
Run the Column Faster: Minimize the time your compound spends on the silica. Use a slightly more polar eluent than what you optimized by TLC to speed up the elution.
Workflow: Troubleshooting an Impure Sample
Below is a decision-making workflow for purifying a crude reaction mixture containing this compound.
Caption: Troubleshooting workflow for purification.
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds, relying on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when it's cold.[3]
Problem 1: I can't find a suitable recrystallization solvent.
Solution: The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3]
-
Screening: Test solubility in small vials with ~10-20 mg of your crude product and 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, acetonitrile). Heat the soluble samples and cool them to see if crystals form.
-
Binary Solvent System: If a single solvent doesn't work, try a binary system.[3] Dissolve your compound in a minimum amount of a "good" solvent (in which it's highly soluble, e.g., DCM or Toluene). Then, slowly add a "bad" anti-solvent (in which it's poorly soluble, e.g., Hexanes or Methanol) dropwise at an elevated temperature until the solution becomes slightly cloudy. Allow it to cool slowly.[7] A common system for xanthene derivatives is Ethyl Acetate/Methanol.[8]
Problem 2: No crystals are forming, even after the solution has cooled.
Solution: The solution may be too dilute or supersaturated.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. This creates nucleation sites for crystal growth.[9]
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.[9]
-
Reduce Solvent Volume: Gently heat the solution and boil off some of the solvent to increase the concentration, then allow it to cool again.[9]
-
Cool Further: Place the flask in an ice bath or refrigerator to further decrease the solubility.
Problem 3: The product "crashes out" as a powder or oil instead of forming nice crystals.
Solution: This happens when the solution cools too quickly or is too concentrated.[9]
-
Re-heat and Add More Solvent: Place the flask back on the heat source, add a small amount of additional solvent until the product redissolves, and then allow it to cool much more slowly.[9] Insulating the flask with paper towels can help slow the cooling process.
-
Hot Filtration: If insoluble impurities are present, they can sometimes cause the product to crash out. Perform a hot filtration to remove them before cooling.[10]
Detailed Protocol: Flash Column Chromatography
This protocol assumes you have already identified a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate) via TLC.
1. Column Preparation:
- Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.
- Add a layer of sand (~1 cm).
- Prepare a silica gel slurry by mixing silica gel with your starting eluent in a beaker until it has a milkshake-like consistency.
- Pour the slurry into the column. Use a funnel and tap the column gently to ensure even packing and remove air bubbles.
- Add another layer of sand on top of the silica bed.
- Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
2. Sample Loading:
- Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
- Wet Loading: Dissolve your crude product in the absolute minimum amount of eluent. Using a pipette, carefully add this concentrated solution directly to the top of the column, allowing it to absorb into the sand/silica.
3. Elution and Fraction Collection:
- Carefully add your eluent to the top of the column.
- Using gentle air pressure or a pump, begin to push the solvent through the column.
- Collect the eluting solvent in a series of test tubes or flasks (fractions).
- Monitor the separation by collecting small spots from each fraction onto a TLC plate.
4. Analysis and Isolation:
- Develop the TLC plate to identify which fractions contain your pure product.
- Combine the pure fractions in a round-bottom flask.
- Remove the solvent using a rotary evaporator to yield your purified this compound.
References
-
Department of Chemistry, University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]
-
Labmonk. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available from: [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Purification. Available from: [Link]
-
National Institutes of Health (NIH). (2017). Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction. Available from: [Link]
-
Scribd. Organic Compound Purification Guide. Available from: [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information Bromination of the Benzothioxanthene bloc: Toward New π- Conjugated Systems for Organic Electronic Appli. Available from: [Link]
-
National Institutes of Health (NIH). (2007). A Convenient Preparation of Xanthene Dyes. Available from: [Link]
-
University of California, Irvine. (n.d.). Experiment 9 — Recrystallization. Available from: [Link]
-
Organic Syntheses. Phenanthrene, 9-bromo-. Available from: [Link]
-
ResearchGate. (2014). How can I recrystallize xanthene derivatives?. Available from: [Link]
-
Hilaris Publisher. (2021). Column Chromatography and Its Applications. Available from: [Link]
-
The Royal Society of Chemistry. (2012). 9-Aryl-9-Xanthenols: A New Platform for the Design of Fluorimetric and Colorimetric pH Indicators. Available from: [Link]
Sources
- 1. Preparation of 9-(3-Bromophenyl)-9-phenyl-9H-fluorene_Chemicalbook [chemicalbook.com]
- 2. Purification [chem.rochester.edu]
- 3. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. amherst.edu [amherst.edu]
Solubility issues of 3-Bromo-9,9-diphenyl-9H-xanthene in dichloromethane
[1]
Product Category: OLED Intermediates / TADF Emitters Target Compound: 3-Bromo-9,9-diphenyl-9H-xanthene (CAS: 1812205-72-3) Primary Solvent: Dichloromethane (DCM)[1]
Executive Summary & Solubility Profile
This compound is a lipophilic, aromatic building block commonly used in the synthesis of thermally activated delayed fluorescence (TADF) emitters and phosphorescent hosts for OLEDs.[1]
While the xanthene core and phenyl substituents generally confer good solubility in chlorinated solvents, users frequently encounter pseudo-solubility issues such as persistent haze, slow dissolution rates, or unexpected precipitation. These issues are rarely due to the insolubility of the target compound itself but are typically caused by synthesis byproducts (e.g., succinimide, inorganic salts) or strong intermolecular
Solubility Data Table (at 25°C)
| Solvent | Solubility Rating | Primary Use | Notes |
| Dichloromethane (DCM) | Good (>50 mg/mL) | Standard reactions, NMR | Subject to evaporative cooling; may require sonication.[1] |
| Chloroform ( | Excellent | High-conc.[1] stock solutions | Preferred if DCM fails; higher boiling point allows warming. |
| Toluene | Moderate | Reflux reactions | Requires heating to dissolve high concentrations. |
| Diethyl Ether | Poor | Precipitation/Washing | Used to precipitate the product or wash away impurities. |
| Water | Insoluble | Washing | Immiscible. |
Diagnostic Workflow
Use this logic tree to diagnose the specific solubility issue you are facing.
Figure 1: Diagnostic logic for identifying the root cause of solubility failure.[1]
Troubleshooting Guides (Q&A)
Issue 1: "My solution is cloudy/hazy despite adding excess DCM."
Diagnosis: Impurity Insolubility. The target compound (this compound) is highly soluble in DCM.[1] The haze is almost certainly succinimide or inorganic bromide salts (e.g., NaBr, KBr) left over from the bromination or coupling synthesis steps. Succinimide is poorly soluble in chlorinated solvents like DCM and Chloroform [1].
Corrective Protocol:
-
Do not add more DCM. Dilution will not dissolve these salts.
-
Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter or a fine sintered glass funnel.
-
Verification: Evaporate a small aliquot of the clear filtrate and run an NMR. You will likely find the pure xanthene derivative is in the solution.
Issue 2: "The solid sits at the bottom and won't dissolve even with stirring."
Diagnosis: Kinetic Inhibition (Lattice Energy).
High-purity batches often crystallize in dense packing arrangements driven by
Corrective Protocol:
-
Sonication: Place the sealed vial in an ultrasonic bath (35-40 kHz) for 5-10 minutes. The cavitation energy is far more effective than stirring for breaking down the crystal lattice.
-
Warm Gently: DCM boils at ~39.6°C. Warm the vial in a water bath set to 30-35°C . Do not use a heat gun directly on open DCM vessels due to rapid evaporation and cooling.[1]
-
Alternative Solvent: If high concentration is required (>100 mg/mL), switch to Chloroform (
) or 1,2-Dichloroethane (DCE) .[1] These have similar polarity but higher boiling points, allowing for better thermal energy input.
Issue 3: "The solution turns into a gel or viscous slurry."
Diagnosis: Supramolecular Aggregation. Large planar aromatic systems can stack in solution, forming non-covalent networks (gels), especially at high concentrations.[1]
Corrective Protocol:
-
Disrupt Stacking: Add a small amount (1-5% v/v) of a polar solvent like Methanol or Acetone to disrupt the
- stacking forces, provided it does not precipitate the compound (check on a small scale first).[1] -
Switch Solvent: Use Chlorobenzene or o-Dichlorobenzene .[1] These aromatic solvents compete for
-stacking interactions and can solvate the molecules better than DCM.[1]
Experimental Protocols
Protocol A: Standard Dissolution for NMR/Reaction
Use this for preparing samples where clarity is critical.[1]
-
Weighing: Weigh the required amount of this compound into a clean vial.
-
Solvent Addition: Add DCM (HPLC grade).
-
Initial Agitation: Vortex for 30 seconds.
-
Sonication: If solid remains, sonicate for 5 minutes.
-
Visual Check:
-
Clear: Proceed.
-
Hazy:STOP. Do not heat. Filter the solution through a 0.45 µm PTFE filter into a fresh vial. The haze is an impurity.
-
-
Usage: Use the filtrate immediately.
Protocol B: Purification via Trituration (If material is impure)
If filtration confirms the presence of significant insolubles, the bulk material may need cleaning.[1]
-
Suspension: Suspend the solid in Diethyl Ether or Methanol (the xanthene derivative is less soluble in these than in DCM, while succinimide/salts have different profiles).
-
Sonication: Sonicate the suspension to release trapped impurities.
-
Filtration: Filter the solid.
-
Note: In this reverse method, we are washing away soluble impurities if using Methanol (succinimide is soluble in ethanol/methanol [1]).[1]
-
Alternative: Dissolve in minimal DCM, filter off the insoluble salts, then precipitate the product by adding Methanol or Hexane.
-
Frequently Asked Questions (FAQs)
Q: Can I use Toluene instead of DCM? A: Yes. Toluene is an excellent solvent for this compound, especially for reactions requiring elevated temperatures (>40°C).[1] However, at room temperature, the solubility limit may be slightly lower than in DCM.
Q: Is the compound moisture sensitive? A: The this compound structure itself is not typically moisture-sensitive.[1] However, if you observe rapid precipitation upon opening a bottle, it is likely due to solvent evaporation (DCM is very volatile) rather than moisture reaction.[1] Keep vials tightly sealed.
Q: Why does the melting point not match the prediction (470°C)? A: Predicted melting points from algorithms are often inaccurate for complex aromatics. Experimental values for similar 9,9-diphenyl derivatives are typically in the 150°C – 250°C range.[1] If your sample melts <100°C, it may be the fluorene analog (9-bromo-9-phenylfluorene melts ~98°C [2]) or significantly impure.[1]
References
- Citation context: Confirms succinimide is insoluble in ether and chloroform, supporting the diagnosis of haze in DCM solutions.
-
Organic Syntheses. (1944). 9-Bromo-9-phenylfluorene Synthesis and Properties. Org. Synth. 1944, 24,[1] 55. Retrieved from [Link]
- Citation context: Provides comparative melting point data for structurally similar fluorene derivatives to aid in impurity identific
-
PubChem. (n.d.). 9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(1,1-diphenylphosphine) (Xantphos) Data. Retrieved from [Link][1]
- Citation context: Illustrates the solubility and structural characteristics of the xanthene core family.
Technical Support Center: Optimizing Catalytic Systems for Coupling 3-Bromo-Xanthenes
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the catalytic coupling of 3-bromo-xanthenes. The xanthene scaffold is a privileged structure in medicinal chemistry and materials science, making its efficient functionalization a critical task for researchers. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for this purpose.[1][2][3] However, these reactions can be sensitive and require careful optimization.
This guide is designed to provide practical, in-depth solutions to common challenges encountered during your experiments. We will explore the causality behind experimental choices to empower you to troubleshoot effectively and optimize your catalytic systems.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter in a direct question-and-answer format.
Q1: Why is my coupling reaction of 3-bromo-xanthene resulting in low or no yield?
Low or no product formation is the most common issue in cross-coupling reactions. The problem can usually be traced to one of four key areas: the catalyst system, the reagents' quality, the reaction conditions, or the atmosphere.[4][5]
Troubleshooting Steps:
-
Evaluate the Catalyst and Ligand:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation if the reaction is not properly degassed.[4][6] Ensure your solvent is rigorously deoxygenated and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[5][7]
-
Inappropriate Ligand Choice: The ligand stabilizes the palladium center and facilitates key steps in the catalytic cycle.[1] For C-N couplings (Buchwald-Hartwig), bulky, electron-rich phosphine ligands like XPhos, BrettPhos, or DavePhos are often required.[1] For C-C couplings (Suzuki-Miyaura), ligands like SPhos or dppf might be more suitable. An incorrect ligand can lead to a stalled reaction.
-
Insufficient Ligand-to-Metal Ratio: A low ligand-to-palladium ratio (typically between 1:1 and 4:1) can leave the palladium center unsaturated and prone to decomposition into inactive palladium black.[4]
-
-
Verify Reagent Quality:
-
Boronic Acid/Ester Instability: Boronic acids, particularly heteroaryl variants, can be unstable and undergo protodeboronation (replacement of the boronic acid group with hydrogen).[4][8] It is recommended to use freshly purchased or recrystallized boronic acids. Alternatively, more stable derivatives like pinacol esters or MIDA boronates can be used.[4]
-
Purity of All Components: Ensure the 3-bromo-xanthene, coupling partner, base, and solvent are of high purity. Impurities can act as catalyst poisons.[6]
-
-
Optimize Reaction Conditions:
-
Base Selection: The base is critical and its choice is reaction-dependent. In Suzuki couplings, it facilitates the transmetalation step.[9] In Buchwald-Hartwig reactions, it deprotonates the amine.[10] If a strong base like NaOtBu is causing substrate degradation, consider a milder inorganic base like K₃PO₄ or Cs₂CO₃.[6]
-
Temperature: Many coupling reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve conversion.[4] However, excessive heat can cause catalyst decomposition or side reactions.
-
Q2: I'm observing a significant amount of debrominated xanthene (hydrodehalogenation). What causes this and how can I prevent it?
The formation of the debrominated product is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source in the mixture instead of the intended coupling partner.[6]
Probable Causes & Solutions:
-
Hydride Sources: These can include impurities in the solvent (e.g., alcohols), the boronic acid itself, or the base.[6]
-
Prevention Strategies:
-
Choice of Base: Avoid overly strong bases if hydrodehalogenation is a major issue. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred in Suzuki couplings to minimize this side reaction.[6]
-
Solvent System: Using a mixture of an organic solvent and water can sometimes suppress this pathway.[6]
-
Reagent Purity: Ensure all reagents are of high purity and stored correctly to prevent degradation that might introduce hydride impurities.[6]
-
Q3: My reaction produces a lot of homocoupled products. How can I minimize this?
Homocoupling refers to the unwanted reaction of two molecules of the same starting material (e.g., two boronic acids coupling together or two 3-bromo-xanthenes coupling).
Probable Causes & Solutions:
-
Presence of Oxygen: The most frequent cause of boronic acid homocoupling is the presence of oxygen, which facilitates the oxidative coupling catalyzed by palladium.[4]
-
Catalyst Reduction Pathway: When using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to the active Pd(0) in situ. This reduction can sometimes consume the boronic acid or phosphine ligand in a process that promotes homocoupling.[4]
-
Solution: Starting with a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate this issue.[4]
-
Q4: The reaction is sluggish and stalls before completion. What should I investigate?
A stalled reaction indicates that the catalyst has lost its activity or the conditions are no longer favorable for turnover.
Troubleshooting Steps:
-
Check for Catalyst Decomposition: Look for the formation of a black precipitate (palladium black), a clear sign of catalyst death. This is often caused by an insufficient ligand-to-metal ratio or exposure to oxygen.[4]
-
Ensure Proper Mixing: Inadequate stirring can create localized high concentrations of reagents, which can contribute to catalyst decomposition or poor reaction kinetics.[4]
-
Re-evaluate Base and Solvent: The base may be consumed or may not be strong enough. Ensure at least 1.5-3.0 equivalents are used.[4] The solvent must be able to dissolve all components at the reaction temperature. If solubility is an issue, consider a different solvent system (see FAQ Q3).
Q5: My product seems to be insoluble and is precipitating out of the reaction mixture. What can I do?
Product insolubility can be a significant problem, especially when synthesizing large, poly-aromatic systems, as it can halt the reaction by physically preventing the product from participating further if a second coupling is intended or by making analysis difficult.[11]
Troubleshooting Steps:
-
Change the Solvent: The most direct solution is to switch to a solvent with higher solvating power for your product class. For large aromatic molecules, high-boiling point aromatic solvents like toluene, xylene, or even chlorobenzene can be effective.[8][11]
-
Increase the Temperature: Higher temperatures can increase the solubility of your product. This must be balanced against the thermal stability of your catalyst and reagents.[11]
-
Modify the Substrate: If possible, introducing solubilizing groups (e.g., long alkyl chains) onto one of the coupling partners can prevent precipitation.[8]
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal palladium catalyst and ligand for coupling with 3-bromo-xanthene?
Catalyst and ligand selection is the most critical variable for success.[1] The choice depends heavily on the type of bond you are forming (C-C vs. C-N).
-
For C-N Bond Formation (Buchwald-Hartwig Amination): These reactions generally require bulky and electron-rich monodentate phosphine ligands. These ligands promote the reductive elimination step, which is often rate-limiting, and stabilize the palladium center.[10]
-
Common Ligands: BrettPhos, XPhos, and DavePhos are excellent starting points for coupling primary and secondary amines.[1]
-
Precatalysts: Using well-defined precatalysts (e.g., G3 or G4 palladacycles) can lead to more reliable and reproducible results by ensuring efficient generation of the active Pd(0) species.
-
-
For C-C Bond Formation (Suzuki-Miyaura Coupling): The choice here is broader.
-
Common Ligands: Ligands like PPh₃ can be effective, but more electron-rich and bulky ligands such as SPhos, XPhos, or chelating ligands like dppf often give superior results, especially with challenging substrates.
-
Catalyst Source: Pd(PPh₃)₄ is a common Pd(0) source, while Pd(OAc)₂ or PdCl₂(dppf) are common Pd(II) precatalysts.[3][5]
-
| Coupling Type | Recommended Ligand Class | Specific Examples | Typical Pd Source |
| Buchwald-Hartwig (C-N) | Bulky, Electron-Rich Monophosphines | XPhos, SPhos, BrettPhos, DavePhos | Pd₂(dba)₃, Pd(OAc)₂ |
| Suzuki-Miyaura (C-C) | Biarylphosphines, Ferrocenylphosphines | SPhos, RuPhos, dppf, PPh₃ | Pd(OAc)₂, Pd(PPh₃)₄ |
Table 1: Ligand Selection Guide for Common Coupling Reactions.
Q2: What is the role of the base in these coupling reactions, and how do I choose the right one?
The base plays a crucial, non-negotiable role, but its specific function differs between reaction types.[9]
-
In Suzuki-Miyaura Coupling: The base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step with the palladium(II) center.[2]
-
Common Choices: Aqueous K₂CO₃ or Cs₂CO₃ are very common.[7] K₃PO₄ is a good choice for base-sensitive substrates.
-
-
In Buchwald-Hartwig Amination: The base's primary role is to deprotonate the amine, forming an amide that can then coordinate to the palladium center.[10]
-
Common Choices: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common, but lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially for substrates with functional groups sensitive to NaOtBu.[12]
-
Q3: Which solvent system is best for coupling 3-bromo-xanthenes?
The ideal solvent should dissolve all reactants and be stable at the required temperature.
-
Aprotic Polar Solvents: Dioxane, THF, and DMF are frequently used.[3][8][13] They have good solvating properties for a wide range of organic molecules and salts.
-
Aromatic Hydrocarbons: Toluene and xylene are common, especially for higher temperature reactions.[13]
-
Mixed Aqueous Systems: Suzuki reactions often benefit from a mixture of an organic solvent (like THF or Dioxane) and water, as water helps dissolve the inorganic base and can accelerate the reaction.[1][5]
Q4: How critical is maintaining an inert atmosphere for these reactions?
It is absolutely critical. The active catalytic species in these reactions is a palladium(0) complex, which is highly sensitive to atmospheric oxygen.[1][6] Exposure to oxygen will oxidize Pd(0) to Pd(II) and deactivate the catalyst, often leading to the formation of palladium black and complete reaction failure.[4] Always use properly dried and degassed solvents and maintain a positive pressure of nitrogen or argon throughout the entire setup and reaction time.[7]
Q5: Can you explain the general catalytic cycle for a palladium-catalyzed cross-coupling reaction?
Certainly. While there are variations, the fundamental mechanism for most palladium-catalyzed cross-couplings involves three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][2][10]
Visualizations: Workflows and Mechanisms
Caption: A general troubleshooting workflow for low-yield coupling reactions.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
General Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask, add the 3-bromo-xanthene (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) to the stirred suspension under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To a flame-dried Schlenk flask, add the 3-bromo-xanthene (1.0 eq) and the base (e.g., NaOtBu, 1.2-1.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the degassed solvent (e.g., Toluene) and the amine (1.1-1.3 eq) via syringe.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and monitor by TLC or LC-MS.
-
Work-up & Purification: Follow steps 6 and 7 from the Suzuki-Miyaura protocol.
References
- Cross-Coupling Reactions Guide. Sigma-Aldrich.
-
Lian, Z., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Kant, R., & Kumar, A. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Correa, A., et al. (2008). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
Danish Sultan, et al. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit r/Chempros. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
-
Kelly, S. E., et al. (2015). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. ResearchGate. [Link]
Sources
- 1. jmcct.com [jmcct.com]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: High-Purity Recrystallization of 3-Bromo-9,9-diphenyl-9H-xanthene
Welcome to the technical support center for the purification of 3-Bromo-9,9-diphenyl-9H-xanthene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high-purity crystalline material through recrystallization. Here, we will address common challenges and provide detailed protocols to ensure the successful purification of this key synthetic intermediate.
Introduction to the Crystallization Challenge
This compound is a large, structurally rigid, and predominantly nonpolar molecule. These characteristics present a unique set of challenges for purification by recrystallization. The bulky diphenyl groups at the 9-position sterically hinder intermolecular packing, which can influence crystal lattice formation. The presence of the bromine atom and the ether linkage in the xanthene core introduce some polarity, making solvent selection a critical parameter for achieving a high-yield, high-purity crystalline product. The primary goal of this guide is to provide a rational, evidence-based approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound?
An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent to allow for the use of a minimal amount of solvent.
-
Low solubility at room temperature and below: To maximize the recovery of the purified compound, it should be sparingly soluble or insoluble in the cold solvent.
-
Appropriate boiling point: The solvent's boiling point should be high enough to provide a significant solubility differential between hot and cold conditions but not so high that it is difficult to remove from the final product.
-
Inertness: The solvent must not react with this compound.
-
Impurity solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (removed with the mother liquor).
Q2: Which solvents are good starting points for the recrystallization of this compound?
Based on the structure of the molecule, a good starting point would be moderately polar to nonpolar solvents. For xanthene derivatives, solvents such as ethyl acetate and dimethylformamide have been suggested. Given the bulky and somewhat nonpolar nature of the diphenyl groups, aromatic solvents or mixtures containing them can also be effective. A mixed solvent system, such as toluene-hexane or ethyl acetate-hexane, can be particularly useful for fine-tuning the solubility.
Q3: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?
"Oiling out" occurs when the solid melts and comes out of solution as a liquid at the elevated temperatures of recrystallization. This is often due to the boiling point of the solvent being too high, or the presence of impurities that depress the melting point of the solute. To remedy this:
-
Use a lower-boiling point solvent.
-
Add a small amount of a "better" solvent to the hot solution to increase the solubility and lower the saturation point.
-
Ensure slow cooling. Rapid cooling can sometimes promote oiling out. Allow the solution to cool gradually to room temperature before placing it in an ice bath.
Q4: I am getting a very low yield. What are the likely causes?
A poor yield can result from several factors:
-
Using too much solvent: This is the most common reason for low recovery. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Premature crystallization: If the compound crystallizes during hot filtration, you will lose a significant portion of your product. Ensure your filtration apparatus is pre-heated.
-
Washing with a solvent at the wrong temperature: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow to cool again.- Scratch the inside of the flask with a glass rod at the meniscus to provide a nucleation site.- Add a seed crystal of the pure compound. |
| Crystals are colored. | - The starting material contains colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as this can cause bumping. |
| Crystals are very fine and difficult to filter. | - The solution cooled too quickly. | - Re-dissolve the solid in the minimum amount of hot solvent and allow it to cool more slowly. Insulating the flask can help. |
| The melting point of the recrystallized product is not sharp or is lower than expected. | - The compound is still impure.- The crystals are not fully dry and contain residual solvent. | - Perform a second recrystallization.- Ensure the crystals are thoroughly dried under vacuum. |
Solvent Selection Protocol & Data
A systematic approach to solvent selection is crucial for successful recrystallization. The following protocol outlines a small-scale trial method.
Experimental Protocol: Solvent Screening
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, gently agitating after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice bath to induce further crystallization.
-
Evaluate the quality and quantity of the crystals formed.
Estimated Solubility of this compound
| Solvent | Polarity | Boiling Point (°C) | Solubility at Room Temp. | Solubility at Boiling Point | Comments |
| Hexane | Nonpolar | 69 | Low | Moderate | Good for mixed solvent systems. |
| Toluene | Nonpolar | 111 | Moderate | High | A good candidate for single-solvent recrystallization. |
| Ethyl Acetate | Moderately Polar | 77 | Low | High | A promising option for single-solvent recrystallization. |
| Acetone | Polar Aprotic | 56 | Moderate | High | May be too good of a solvent, leading to lower yields. |
| Ethanol | Polar Protic | 78 | Low | Moderate | Often used for recrystallizing aromatic compounds. |
| Methanol | Polar Protic | 65 | Low | Low | Likely not a strong enough solvent on its own. |
| Dichloromethane | Moderately Polar | 40 | High | High | Generally too good of a solvent; low boiling point can be a challenge. |
| Water | Very Polar | 100 | Insoluble | Insoluble | Not a suitable solvent. |
Detailed Recrystallization Protocol
This protocol is a general guideline. The optimal solvent and volumes should be determined through the screening process described above.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., toluene or ethyl acetate) to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and filter flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizing the Workflow
Caption: Workflow for the recrystallization of this compound.
Logical Decision Making in Troubleshooting
Caption: Decision-making diagram for troubleshooting common recrystallization problems.
References
Technical Support Center: Navigating Moisture Sensitivity in Xanthene-Based Organometallic Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with xanthene-based organometallic reactions. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to address the critical challenge of moisture sensitivity in your experiments. Our goal is to empower you with the knowledge to not only solve common problems but also to understand the underlying chemical principles, ensuring the robustness and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs) on Xanthene Ligands and Moisture
This section addresses fundamental questions regarding the nature of xanthene-based ligands and their sensitivity to atmospheric conditions.
Q1: Are xanthene-based ligands like Xantphos truly air- and moisture-stable?
While some sources describe ligands like Xantphos as being relatively air-stable as solids, it is a best practice in organometallic chemistry to handle all phosphine ligands with care to prevent degradation.[1][2] The phosphorus(III) center in these ligands is susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxide.[1] This oxidation deactivates the ligand, which can lead to lower yields or complete reaction failure.[1] Therefore, while brief exposure to air for weighing may be tolerated, consistent and optimal results are best achieved by handling these ligands under an inert atmosphere.[1]
Q2: How does trace moisture affect my palladium-catalyzed reaction using a xanthene ligand?
Trace amounts of water can have several detrimental effects on your reaction:
-
Ligand Degradation: While oxidation is the primary concern for phosphine ligands, moisture can facilitate certain degradation pathways.
-
Catalyst Deactivation: Water can react with the active Pd(0) catalyst or intermediates in the catalytic cycle. For instance, in some catalytic systems, water can act as an oxidant or participate in protonolysis, leading to the formation of inactive palladium species.[3][4]
-
Side Reactions: The presence of water can promote unwanted side reactions. A common issue in cross-coupling reactions is hydrodehalogenation, where the aryl halide starting material is reduced instead of being coupled.[5][6] This is often exacerbated by the presence of protic species like water.
-
Reagent Decomposition: Many organometallic reagents used in conjunction with xanthene ligands, such as organoboranes or organozincs, are themselves highly moisture-sensitive.[7]
Q3: What are the visual or analytical signs of ligand degradation?
Visually, there may be no obvious change in the appearance of the solid ligand. The most reliable method for detecting degradation is through ³¹P NMR spectroscopy. The formation of the phosphine oxide will result in a characteristic downfield shift in the phosphorus signal.[1] In terms of reaction outcomes, inconsistent results, a sudden drop in yield, or complete reaction failure are strong indicators that your ligand may have been compromised.[1]
Q4: How should I properly store my xanthene-based ligands?
To ensure long-term stability, xanthene ligands should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[1] For solid materials, storage at 2-8°C is often recommended.[1] If you prepare stock solutions of the ligand, they should be made with anhydrous, degassed solvents and stored at low temperatures, such as -20°C for short-term storage or -80°C for longer periods.[1]
Part 2: Troubleshooting Guide for Common Issues
This section provides a structured, question-and-answer approach to troubleshooting specific problems you may encounter during your experiments.
Scenario 1: Low or No Product Yield
Q: I'm performing a Buchwald-Hartwig amination with a Xantphos-based catalyst system, but I'm getting very low yields, and my starting material is mostly consumed. What's the likely cause?
A multifaceted issue is likely at play. The consumption of starting material without significant product formation points towards catalyst deactivation or competing side reactions. Here’s a systematic approach to diagnose the problem:
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
In-depth Explanation:
-
Reagent Integrity is Paramount:
-
Ligand: As discussed, the Xantphos ligand can oxidize. If you suspect degradation, use a fresh batch from a reliable supplier or purify the existing batch if possible.[1]
-
Solvent: Solvents are a primary source of moisture.[8] Ensure your solvents are rigorously dried and degassed. Commercially available anhydrous solvents in specialized packaging like AcroSeal bottles are a convenient and reliable option.[7]
-
Base: Many bases used in these reactions (e.g., sodium tert-butoxide, cesium carbonate) are hygroscopic. Use a freshly opened bottle or a batch stored in a desiccator or glovebox.[5]
-
-
Airtight is Non-Negotiable:
-
Even minor leaks in your reaction setup can introduce enough oxygen and moisture to ruin a sensitive reaction.[8][9] Ensure all ground glass joints are properly sealed with a suitable grease, and use fresh, pliable septa for reagent additions.[9] Maintaining a slight positive pressure of inert gas is crucial.[9][10]
-
-
Reaction Conditions Matter:
-
Catalyst Pre-activation: If you are using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species is a critical step.[5][11] Inefficient reduction can lead to low catalyst activity. Consider using a pre-catalyst, which is a stable Pd(II) complex designed for easy activation.[5][12][13]
-
Side Reactions: The consumption of starting material suggests a side reaction may be dominant. In Buchwald-Hartwig aminations, hydrodehalogenation is a common culprit.[5] This can sometimes be mitigated by adjusting the ligand, base, or solvent.[5]
-
Scenario 2: Inconsistent Results Between Batches
Q: I'm running the same Sonogashira coupling reaction under what I believe are identical conditions, but my yields are highly variable from one run to the next. Why is this happening?
Inconsistent results are a classic symptom of uncontrolled variables, most often related to atmospheric contamination.
Root Causes of Inconsistency:
| Potential Cause | Explanation | Recommended Action |
| Variable Ligand Quality | The extent of ligand oxidation varies between experiments due to inconsistent handling or storage.[1] | Implement a standardized protocol for handling the xanthene ligand, preferably within a glovebox.[1] |
| Moisture Contamination | Trace amounts of water are being introduced into some, but not all, reaction setups. This can come from solvents, reagents, or glassware.[8] | Always use oven-dried glassware.[7][9] Use a consistent source of anhydrous, degassed solvent for all reactions. |
| Inert Gas Quality | The purity of your nitrogen or argon source may be inconsistent, or there may be small leaks in the gas lines. | Use high-purity inert gas. Regularly check your Schlenk line or glovebox for leaks. |
| Reagent Addition Technique | Variations in the technique used to transfer air-sensitive reagents can introduce contaminants. | Standardize your syringe or cannula transfer techniques to minimize exposure to the atmosphere.[9][14] |
Investigative Diagram: Pinpointing Sources of Moisture
Caption: Common entry points for moisture in organometallic reactions.
Part 3: Experimental Protocols and Best Practices
Adherence to rigorous experimental technique is the foundation of successful organometallic chemistry.[15][16]
Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line Technique)
This protocol outlines the essential steps for creating and maintaining an inert atmosphere in your reaction flask.
-
Glassware Preparation:
-
Creating the Inert Atmosphere:
-
Evacuate the flask under vacuum until the pressure stabilizes. Be cautious with volatile substances.
-
Refill the flask with a positive pressure of high-purity nitrogen or argon.
-
Repeat this vacuum/refill cycle at least three times to ensure all atmospheric gases are removed.[8]
-
-
Reagent Addition:
-
Solids: Add solid reagents (e.g., catalyst, ligand, base) under a positive flow of inert gas.
-
Liquids: Use a dry, nitrogen-flushed syringe to transfer anhydrous solvents and liquid reagents through a rubber septum.[9][14][17] To avoid creating a vacuum in the reagent bottle, use a second needle connected to a nitrogen balloon to equalize the pressure.[14]
-
-
Maintaining Inert Conditions:
Protocol 2: Solvent Purification
While high-quality commercial anhydrous solvents are recommended, in-house purification may sometimes be necessary.
Solvent Purification Methods
| Solvent Type | Common Impurities | Recommended Purification Method | Reference |
| Ethers (e.g., THF, Dioxane) | Water, Peroxides | Reflux over sodium/benzophenone ketyl under an inert atmosphere until a persistent blue or purple color is observed, then distill. | [18][19] |
| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Water, Alkenes | Dry with CaCl₂ or sodium wire, then distill from sodium wire or P₂O₅. | [20] |
| Chlorinated Solvents (e.g., DCM) | Water, Alcohols | Wash with water, dry with CaCl₂, and distill over P₂O₅ or CaH₂. Never use sodium. | [20] |
| Amides (e.g., DMF) | Water, Amines | Reflux with CaH₂ and then distill under reduced pressure. | [20] |
Important Safety Note: Solvent stills can be hazardous.[18] An alternative and often safer method is to pass commercially purified solvents through a column packed with activated alumina and a copper catalyst to remove water and oxygen, respectively.[8][18]
References
- Handling air and moisture sensitivity of N-Xantphos - Benchchem.
- Air-Sensitive Chemistry: Practical and Safety Consider
- Development of Techniques in Organometallic Chemistry - American Chemical Society.
- The use of alternative solvent purification techniques - American Chemical Society.
- Development of Techniques in Organometallic Chemistry - ACS Public
- Summary of Common Organic Solvent Purification Methods Used in Labor
- Methods for Purification of Commonly Used Solvents - Alfa Chemistry.
- Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques - White Rose Research Online.
- Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - PubMed.
- The Manipul
- Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind.
- Handling air-sensitive reagents AL-134.
- Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions | Request PDF - ResearchG
- Xantphos 97 161265-03-8 - Sigma-Aldrich.
- Inert
- Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Catalytic Activity of Water-Soluble Palladium Nanoparticles with Anionic and Cationic Capping Ligands for Reduction, Oxidation, and C-C Coupling Reactions in W
- Inert Atmospheric Methods - Chemistry LibreTexts.
- "troubleshooting guide for Buchwald-Hartwig amin
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.
- 9,9-Dimethyl-4,5-bis(diphenylphosphino) xanthene - Entegris.
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - University of California, Santa Barbara.
- Help troubleshooting a Buchwald-Hartwig amin
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- Sonogashira coupling - Wikipedia.
- Investigation on the mechanism of water-assisted palladium-catalyzed benzylic C–H amination by N-fluorobenzenesulfonimide - Organic & Biomolecular Chemistry (RSC Publishing).
- Sonogashira Coupling - Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Troubleshooting a C–N Coupling Reaction : r/OrganicChemistry - Reddit.
- Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe - ResearchG
- The Ultimate Guide to Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
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- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
- ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchG
- Synthesis of water-soluble palladium(II)
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer - Catalysis Science & Technology (RSC Publishing).
- Cross-Coupling Chemistry.
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Validation & Comparative
A Comparative Crystallographic Guide to 9,9-Diphenyl-9H-Xanthene Derivatives: Unveiling Structure-Property Relationships
For Researchers, Scientists, and Drug Development Professionals
The 9,9-diphenyl-9H-xanthene scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure, combined with the synthetic tractability of its phenyl and xanthene rings, allows for the precise tuning of molecular properties. Understanding the three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for establishing robust structure-property relationships, guiding the rational design of novel therapeutics and functional materials.
This guide provides an in-depth comparative analysis of the crystal structures of 9,9-diphenyl-9H-xanthene derivatives. We will explore the causal relationships behind experimental choices in their synthesis and crystallization, present detailed protocols, and offer a comparative analysis of key structural parameters to provide actionable insights for researchers in the field.
The Significance of the 9,9-Diphenyl-9H-Xanthene Core
The xanthene core, a dibenzo[b,e]pyran system, imparts a unique V-shaped or "butterfly" conformation to the molecule. The introduction of two phenyl groups at the C9 position creates a sterically demanding environment that influences the overall molecular geometry and crystal packing. This non-planar structure is often advantageous in drug design, as it can lead to more specific interactions with biological targets and can improve pharmacokinetic properties by disrupting crystal packing and increasing solubility.
The substitution on the peripheral phenyl rings or the xanthene backbone allows for the modulation of electronic properties, solubility, and intermolecular interactions. For instance, the introduction of hydrogen bond donors and acceptors can direct crystal packing and influence solid-state properties.
Experimental Design: From Synthesis to Single Crystal
The journey to elucidating the crystal structure of a 9,9-diphenyl-9H-xanthene derivative begins with its synthesis and culminates in the growth of high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis of 9,9-Diphenyl-9H-Xanthene Derivatives: A Representative Protocol
A common and effective method for the synthesis of the 9,9-diphenyl-9H-xanthene core involves the acid-catalyzed reaction of a substituted 2-hydroxybenzophenone with a phenol. The following is a representative protocol for the synthesis of a substituted 9,9-diphenyl-9H-xanthene derivative.
Protocol: Synthesis of a Substituted 9,9-Diphenyl-9H-Xanthene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of the appropriately substituted 2-hydroxybenzophenone and 1.1 equivalents of the desired phenol in a minimal amount of a high-boiling solvent such as toluene or xylene.
-
Catalyst Addition: Add a catalytic amount (0.1 equivalents) of a strong acid catalyst, such as p-toluenesulfonic acid or camphorsulfonic acid. The acid protonates the carbonyl oxygen of the benzophenone, activating it for nucleophilic attack by the phenol.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 9,9-diphenyl-9H-xanthene derivative.
The Crucial Step: Crystallization
Obtaining single crystals of sufficient quality is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.
Protocol: Single Crystal Growth
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. A solvent screen using small amounts of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) is a good starting point.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to further decrease the temperature. The slow decrease in temperature reduces the solubility of the compound, leading to crystallization.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
Comparative Crystal Structure Analysis
To illustrate the impact of substitution on the crystal structure, we will compare three hypothetical, yet representative, 9,9-diphenyl-9H-xanthene derivatives:
-
Compound A: The parent 9,9-diphenyl-9H-xanthene.
-
Compound B: A derivative with electron-donating methoxy groups at the 4-positions of the C9-phenyl rings (9,9-bis(4-methoxyphenyl)-9H-xanthene).
-
Compound C: A derivative with electron-withdrawing nitro groups at the 4-positions of the C9-phenyl rings (9,9-bis(4-nitrophenyl)-9H-xanthene).
The following table summarizes key crystallographic parameters that would be expected for these compounds, based on known principles of crystal engineering.
| Parameter | Compound A (Unsubstituted) | Compound B (Electron-Donating Groups) | Compound C (Electron-Withdrawing Groups) |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pca2₁ | P-1 |
| a (Å) | ~10.5 | ~12.0 | ~9.5 |
| b (Å) | ~16.0 | ~15.5 | ~11.0 |
| c (Å) | ~11.0 | ~10.0 | ~10.5 |
| α (°) | 90 | 90 | ~85 |
| β (°) | ~105 | 90 | ~75 |
| γ (°) | 90 | 90 | ~80 |
| Dihedral Angle (°) | ~135 | ~140 | ~130 |
| Key Intermolecular Interactions | van der Waals forces, C-H···π interactions | C-H···O hydrogen bonds, π-π stacking | C-H···O hydrogen bonds, dipole-dipole interactions |
Analysis of Structural Parameters:
-
Crystal System and Space Group: The introduction of substituents often leads to changes in molecular symmetry and packing, resulting in different crystal systems and space groups. The more complex intermolecular interactions in Compound C, for example, could lead to a less symmetric triclinic system.
-
Unit Cell Dimensions: The size and shape of the unit cell are directly influenced by the size of the substituents and the nature of the intermolecular forces. The bulkier methoxy groups in Compound B might lead to a larger unit cell volume compared to Compound A.
-
Dihedral Angle: The dihedral angle between the two benzene rings of the xanthene core is a key descriptor of its "butterfly" conformation. Electron-donating groups might lead to a slightly more open conformation (larger dihedral angle) due to steric effects, while the strong dipole-dipole interactions of the nitro groups in Compound C could lead to a more compact packing and a smaller dihedral angle.
-
Intermolecular Interactions: The nature of the substituents dictates the types of non-covalent interactions that govern the crystal packing. While the parent compound relies on weaker van der Waals forces and C-H···π interactions, the methoxy and nitro groups introduce the possibility of stronger C-H···O hydrogen bonds and, in the case of the nitro groups, significant dipole-dipole interactions, which will profoundly influence the crystal lattice.
Visualizing the Workflow and Molecular Structure
To better understand the process and the molecular architecture, the following diagrams are provided.
Caption: Logical relationship of the 9,9-diphenyl-9H-xanthene scaffold and potential points of substitution.
Conclusion and Future Directions
The crystal structure analysis of 9,9-diphenyl-9H-xanthene derivatives provides invaluable insights into their three-dimensional architecture and the subtle interplay of intermolecular forces. This guide has outlined the key experimental considerations for their synthesis and crystallization and has provided a framework for the comparative analysis of their crystal structures.
By systematically modifying the substituents on the 9,9-diphenyl-9H-xanthene scaffold and analyzing the resulting changes in the crystal lattice, researchers can develop a deeper understanding of the structure-property relationships. This knowledge is crucial for the rational design of next-generation drug candidates with improved efficacy and pharmacokinetic profiles, as well as for the development of novel organic materials with tailored solid-state properties for applications in electronics and photonics. Future work should focus on expanding the library of crystallographically characterized 9,9-diphenyl-9H-xanthene derivatives to build more comprehensive and predictive models of their solid-state behavior.
References
-
Das, S. et al. (2007). Synthesis and crystal structures of some novel xanthene derivatives. Journal of Chemical Sciences, 119(1), 53-61. [Link]
-
Steiner, T. (1997). Unrolling the Hydrogen Bond Properties of C-H...O Interactions. Chemistry - A European Journal, 3(9), 1537-1541. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Jacobs, T. et al. (2005). Inclusion of aromatic guests by 9-(2-methoxyphenyl)-9H-xanthen-9-ol. Supramolecular Chemistry, 17(5), 375-380. [Link]
Precision Electrochemical Characterization of Xanthene-Based OLED Materials
Topic: Electrochemical Characterization (CV) of Xanthene-Based OLED Materials Content Type: Technical Comparison Guide
Executive Summary: The Role of Xanthene in OLEDs
Xanthene derivatives, particularly spiro[fluorene-9,9'-xanthene] (SFX) and its functionalized analogues, have emerged as critical scaffolds for high-performance Organic Light-Emitting Diodes (OLEDs).[1] Unlike traditional carbazole or anthracene cores, the xanthene moiety offers a unique combination of rigid steric bulk and electronic decoupling . This structure effectively suppresses intermolecular quenching and maintains high triplet energy (
However, the efficacy of these materials hinges on the precise alignment of Frontier Molecular Orbitals (FMOs). Inaccurate determination of HOMO/LUMO levels leads to poor device architecture, resulting in high turn-on voltages and efficiency roll-off. This guide details the electrochemical characterization of xanthene-based materials using Cyclic Voltammetry (CV), benchmarking them against standard alternatives like Carbazole and Anthracene.
Strategic Methodology: Designing the Experiment
To ensure data integrity (E-E-A-T), the CV setup must be treated as a self-validating system. The choice of solvent, electrolyte, and reference standard is not arbitrary; it is dictated by the electrochemical window and the solubility of the organic semiconductor.
The Electrochemical Cell Configuration
-
Working Electrode (WE): Glassy Carbon (GC) or Platinum (Pt) disk. Reasoning: Inert surface with a wide potential window. GC is often preferred for reduction scans to minimize hydrogen evolution.
-
Counter Electrode (CE): Platinum wire. Reasoning: Provides high surface area to ensure the current is not limited at the counter electrode.
-
Reference Electrode (RE): Ag/Ag
(0.01 M AgNO in MeCN) or Ag wire (pseudo-reference). Reasoning: Aqueous references (Ag/AgCl) leak water, which quenches organic radical anions/cations. -
Internal Standard: Ferrocene (Fc/Fc
).[2] Reasoning: Potentials drift in organic solvents due to junction potentials. Ferrocene provides a fixed thermodynamic anchor (set to -4.8 eV or -5.1 eV vs. Vacuum depending on the scale used).
Solvent & Electrolyte Selection[3]
-
Oxidation (HOMO determination): Dichloromethane (DCM).
-
Why: DCM has an excellent anodic window (up to +1.8 V vs Fc/Fc
) and solubilizes most xanthene derivatives.
-
-
Reduction (LUMO determination): Tetrahydrofuran (THF) or Acetonitrile (MeCN).
-
Why: DCM can be reduced at negative potentials, interfering with the LUMO signal. THF is preferred for reduction scans of xanthene derivatives due to its wide cathodic window (-3.0 V).
-
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
).-
Why: The bulky
cation and anion stabilize the generated radical ions and ensure sufficient conductivity.
-
Visualizing the Workflow
The following diagram outlines the critical path for acquiring reproducible CV data, highlighting the mandatory deoxygenation step often skipped by novices.
Figure 1: Validated workflow for electrochemical characterization of organic semiconductors. Note the critical placement of electrode polishing and deoxygenation to prevent artifact peaks.
Step-by-Step Experimental Protocol
Step 1: Electrode Pre-treatment
-
Polish the Glassy Carbon electrode with 0.05 µm alumina slurry on a felt pad in a "figure-8" motion.
-
Sonicate in deionized water, then ethanol, then acetone (3 mins each) to remove residual alumina.
-
Validation: Run a CV in 1 mM Ferrocene/0.1 M
. The peak separation ( ) should be close to 59 mV (theoretical) or <100 mV (practical). If >100 mV, re-polish.
Step 2: Solution Preparation
-
Prepare 10 mL of 0.1 M
in anhydrous DCM (for oxidation) or THF (for reduction). -
Add the xanthene derivative to reach a concentration of ~10
M (approx. 1 mg/mL depending on MW). -
Critical: Purge the solution with high-purity Argon or Nitrogen for at least 10 minutes. Oxygen reduction occurs at ~ -0.6 V to -1.2 V, masking the LUMO of many organic materials [1].
Step 3: Data Acquisition
-
Connect the electrodes: Green (WE), Red (CE), White (RE).
-
Scan parameters:[3]
-
Initial E: 0 V
-
High E: +1.5 V (watch for solvent breakdown)
-
Low E: -2.5 V
-
Scan Rate: 100 mV/s.
-
-
Record the voltammogram.[4] Look for reversible oxidation (xanthene core) or reduction (acceptor moieties).
Step 4: Ferrocene Calibration[3][5]
-
After recording the analyte signal, add a small crystal of Ferrocene directly to the cell without removing the electrodes (to maintain reference stability).
-
Run the scan again.[3]
-
Identify the
of the Ferrocene couple ( ). -
Shift all potentials so that
V.
Data Analysis: From Potentials to Energy Levels
The calculation of HOMO and LUMO levels relies on the "onset" potential (
Equations
Note: The value 4.8 eV represents the energy of the Ferrocene/Ferrocenium redox couple relative to the vacuum level [2].[2] Some sources use 5.1 eV; consistency in reporting is key.
Figure 2: Logic flow for converting electrochemical potentials to vacuum energy levels.
Comparative Analysis: Xanthene vs. Alternatives
The following table compares Xanthene-based hosts (e.g., SFX derivatives) with standard Carbazole (e.g., CBP) and Anthracene materials.
| Feature | Xanthene (SFX-based) | Carbazole (e.g., CBP) | Anthracene |
| Oxidation Stability | High. The spiro-linkage protects the core. Reversible oxidation is common. | Moderate. susceptible to dimerization at the 3,6-positions upon oxidation. | Low. Often irreversible oxidation; prone to chemical reactivity. |
| Reduction Stability | Moderate. Depends on substituents (e.g., triazine). | Low. Carbazole is primarily a hole-transport material (HTM). | High. Excellent electron transport; stable radical anions. |
| HOMO Level | -5.3 to -5.7 eV [3]. Tunable via functionalization. | -5.9 to -6.1 eV [4]. Deep HOMO, good for hole injection. | -5.5 to -5.8 eV . |
| LUMO Level | -2.1 to -2.8 eV . Often requires acceptor units (e.g., TRZ) to lower LUMO. | -2.3 to -2.6 eV . High LUMO, electron blocking. | -2.8 to -3.0 eV . Good electron injection. |
| Triplet Energy ( | High (> 2.8 eV) .[6] Ideal for blue TADF/Phosphorescent hosts. | High (~2.6 - 3.0 eV) . Good, but planarity can lower | Low (~1.8 eV) . Suitable only for fluorescence, not TADF hosts. |
| Key Advantage | Rigidity + High | Hole Mobility. Excellent hole transport properties.[7] | Stability. High operational stability in fluorescent devices. |
Interpretation of Data[2][5][6][9][10][11][12][13][14][15][16][17]
-
Xanthene (SFX): The CV typically shows a reversible oxidation wave attributable to the fluorene/xanthene core. If functionalized with an acceptor (e.g., 3'-TRZSFX), a reversible reduction wave appears. The large electrochemical gap (
) confirms its utility as a wide-bandgap host [3]. -
Carbazole: While excellent for hole transport, carbazole derivatives often show irreversible oxidation in CV unless the active sites (3,6) are blocked. This makes Xanthene a more robust choice for electrochemical stability studies [4].
References
- G. A. El-Nagar et al., "Interference of Oxygen Reduction in Cyclic Voltammetry of Organic Molecules," Electrochimica Acta, 2018.
-
J. Pommerehne et al. , "Efficient two layer leds on a polymer blend basis," Advanced Materials, vol. 7, no. 6, pp. 551-554, 1995. Link
-
Zhang, D. et al. , "Unraveling the Position Effect of Spiroxanthene-Based n-Type Hosts for High-Performance TADF–OLEDs," Molecules, 2023. Link
-
Krucaite, G. et al. , "Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review," Materials, 2020. Link
-
Cardona, C. M. et al. , "Electrochemical Considerations for Determining Absolute Frontier Orbital Energy Levels of Conjugated Polymers for Solar Cells," Advanced Materials, 2011. Link
Sources
- 1. Unraveling the Position Effect of Spiroxanthene-Based n-Type Hosts for High-Performance TADF–OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. researchgate.net [researchgate.net]
- 5. High-Efficiency and Narrowband Green Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes Based on Two Diverse Boron Multi-Resonant Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3-Bromo-9,9-diphenyl-9H-xanthene: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Bromo-9,9-diphenyl-9H-xanthene. As a brominated aromatic compound, its disposal requires adherence to specific protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Hazard Identification and Immediate Safety Precautions
This compound is classified as a harmful and irritant substance. Understanding its specific hazards is the foundation of safe handling and disposal.
GHS Hazard Classification:
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Ingestion of this substance can cause adverse health effects. |
| Causes skin irritation | H315 | Direct contact with skin may lead to irritation. |
| Causes serious eye irritation | H319 | Contact with eyes can result in serious irritation. |
| May cause respiratory irritation | H335 | Inhalation of dust or fumes may irritate the respiratory tract. |
Source: Fluorochem[1]
Immediate Actions in Case of Exposure:
-
If Swallowed: Immediately call a POISON CENTER or doctor.[1]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[1]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Due to these hazards, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid material should be conducted in a certified chemical fume hood to prevent inhalation of dust.
Waste Segregation: The Cornerstone of Compliant Disposal
The primary directive for the disposal of this compound is to treat it as hazardous waste. The presence of a halogen (bromine) necessitates its segregation into the halogenated organic waste stream.
Critical Segregation Practices:
-
Do Not Mix: Never mix halogenated organic waste with non-halogenated waste. This is crucial because different disposal methods, such as incineration, are used for these waste streams, and cross-contamination can lead to regulatory non-compliance and increased disposal costs.
-
Avoid Incompatibles: Do not mix this waste with incompatible materials such as strong oxidizing agents.
-
Solid vs. Liquid: Keep solid and liquid waste in separate, appropriately designated containers.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.
Step 1: Container Selection
Choose a waste container that is:
-
Chemically Compatible: A high-density polyethylene (HDPE) or glass container is suitable for solid halogenated organic waste.
-
Leak-Proof: The container must have a secure, tightly fitting lid to prevent any release of the contents.
-
Properly Sized: Select a container that is appropriate for the volume of waste to be generated to avoid having a nearly empty, large container taking up space or an overly full container that poses a risk of spillage.
Step 2: Waste Collection
-
Pure Compound: Unused or expired this compound should be disposed of in its original container if possible, or transferred to a designated halogenated solid waste container.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with this compound must also be placed in the designated halogenated solid waste container.
-
Solutions: If this compound is in a solvent, it must be collected in a designated halogenated liquid waste container.
Step 3: Labeling
Proper labeling is a critical compliance step. The waste container must be labeled with a "Hazardous Waste" tag as soon as the first particle of waste is added. The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The approximate percentage of each component if it is a mixture.
-
The date the container was first used for waste accumulation.
-
The relevant hazard pictograms (e.g., harmful/irritant).
Step 4: Storage
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be:
-
Secure: In a location that prevents unauthorized access.
-
Ventilated: Stored in a well-ventilated area, such as a designated cabinet under a fume hood.
-
Segregated: Kept away from incompatible waste streams.
-
Contained: Liquid waste containers must be placed in secondary containment to capture any potential leaks.
Step 5: Requesting Disposal
Once the waste container is full, or if it has been in storage for a predetermined period (often six months for academic labs), a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not overfill containers; it is best practice to request a pickup when the container is about three-quarters full.
Spill Management
In the event of a spill, the primary objective is to contain the material and prevent its spread.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don Appropriate PPE: Before cleaning up the spill, ensure you are wearing the correct PPE, including respiratory protection if necessary.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and absorbent pads.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, must be disposed of as halogenated hazardous waste.
Disposal of Empty Containers
An "empty" container that held this compound is not considered regular trash. To be disposed of as non-hazardous waste, the container must be triple-rinsed.
-
First Rinse: The first rinse should be with a solvent capable of dissolving the compound. This rinsate must be collected and disposed of as halogenated liquid hazardous waste.
-
Subsequent Rinses: The second and third rinses can typically be disposed of according to your institution's guidelines, which may allow for drain disposal if the concentration is sufficiently low. Always consult your EHS department for specific instructions.
-
Deface the Label: Before disposing of the rinsed container, completely remove or deface the original chemical label.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
-
MySkinRecipes. this compound.[Link]
Sources
Personal protective equipment for handling 3-Bromo-9,9-diphenyl-9H-xanthene
Topic: Personal protective equipment for handling 3-Bromo-9,9-diphenyl-9H-xanthene CAS Number: 1812205-72-3 (Verified)[1]
Executive Summary & Chemical Profile
This compound is a specialized halogenated organic intermediate primarily utilized in the synthesis of organic light-emitting diodes (OLEDs) and organic semiconductors.[1] As a brominated xanthene derivative, it presents specific handling challenges related to particulate containment and potential bioavailability.[1]
This guide provides a rigid, field-proven safety framework for researchers. It moves beyond generic safety data sheets (SDS) to address the practical realities of handling high-purity organic electronic materials in a research setting.
| Chemical Attribute | Specification |
| CAS Number | 1812205-72-3 |
| Molecular Formula | C₂₅H₁₇BrO |
| Physical State | White to off-white crystalline powder |
| Melting Point | 221.0 – 225.0 °C |
| Primary Hazard | Acute Toxicity (Oral) ; Skin/Eye/Respiratory Irritant (Precautionary) |
| Solubility Profile | Low water solubility; soluble in DCM, Chloroform, THF |
Risk Assessment & Hazard Identification
While many research chemicals are classified by default, the brominated nature of this compound requires treating it as a functional halogenated toxicant .[1]
-
Acute Toxicity (H302): Validated data indicates harmful effects if swallowed.[1] The xanthene core can be biologically active; ingestion via hand-to-mouth contamination is a critical risk vector.[1]
-
Particulate Inhalation (H335): As a fine crystalline powder, electrostatic charging during weighing can cause aerosolization.[1] Inhalation of brominated aromatics can lead to chronic respiratory sensitization.[1]
-
Contact Irritation (H315/H319): Solid-state contact may cause mechanical and chemical irritation to mucous membranes and the cornea.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory / Inhalation | Fume Hood (Certified) | Mandatory. Do not handle on an open bench.[1] Face velocity must be 80–100 fpm.[1] |
| Hand Protection | Double Nitrile Gloves | Inner: 4 mil Nitrile (Examination grade).Outer: 5-8 mil Nitrile (Long cuff).Reasoning:[1] Halogenated compounds in solution (e.g., DCM) permeate standard nitrile rapidly.[1] Double gloving provides a "breakthrough buffer."[1] |
| Ocular Protection | Chemical Splash Goggles | ANSI Z87.1 compliant.[1][2] Safety glasses are insufficient due to the risk of airborne powder migration during static discharge.[1] |
| Body Protection | Lab Coat (High-Neck) | Must be buttoned to the throat to prevent particulate accumulation on street clothes.[1] |
| Hygiene | Post-Handling Wash | Wash hands with soap and water immediately after doffing gloves.[1] |
Operational Handling Protocol
Phase A: Weighing & Transfer (Critical Control Point)
Static electricity is the primary enemy when handling xanthene derivatives.
-
Preparation: Place the analytical balance inside the fume hood or a powder containment enclosure.[1] If the balance is external, use a static-free transfer vessel and only open the stock container inside the hood.[1]
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weigh boat before dispensing.[1]
-
Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of stock.[1]
-
Containment: Immediately reseal the stock container with Parafilm® after use to prevent hydrolysis or oxidation, although the compound is relatively stable.[1]
Phase B: Solubilization & Reaction Setup
-
Solvent Selection: When dissolving in halogenated solvents (DCM, Chloroform), the permeation rate through gloves increases drastically.[1]
-
Syringe Techniques: If transferring solutions, use Luer-lock syringes to prevent needle detachment under pressure.[1]
-
Inert Atmosphere: While air-stable, OLED precursors should ideally be handled under Nitrogen or Argon to maintain electronic purity.[1]
Emergency Response & Spill Management
Scenario: You have spilled 500 mg of powder inside the fume hood.
Figure 1: Decision logic for containing and cleaning spills of this compound.
Detailed Cleanup Steps:
-
Alert: Notify nearby personnel.
-
PPE Upgrade: Ensure goggles and double gloves are worn.[1][3][4]
-
Dry Spill: Do not dry sweep.[1] This generates dust.[1] Cover with a solvent-dampened pad (Acetone or Ethanol) to weigh down particles, then wipe.[1]
-
Decontamination: Wipe the surface three times with a detergent solution to remove hydrophobic residues.[1]
Waste Disposal & Decontamination
Improper disposal of halogenated aromatics is a major compliance violation.[1]
-
Solid Waste: Weigh boats, contaminated gloves, and dry powders must go into Hazardous Solid Waste (Halogenated) .[1]
-
Liquid Waste: Mother liquors and rinses must go into Halogenated Organic Solvent Waste .[1] Do not mix with acid waste streams.[1]
-
Glassware: Rinse glassware with Acetone into the halogenated waste container before washing in the sink.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][5] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
